Phe-Pro-Ala-pNA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5/c1-15(21(29)26-17-9-11-18(12-10-17)28(32)33)25-22(30)20-8-5-13-27(20)23(31)19(24)14-16-6-3-2-4-7-16/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H,25,30)(H,26,29)/t15-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYNDHOCCCUVDQ-YSSFQJQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90782545 | |
| Record name | L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90782545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201738-99-0 | |
| Record name | L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90782545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Specificity of Phe-Pro-Ala-pNA as a Chromogenic Substrate for Tripeptidyl Peptidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the tripeptide p-nitroanilide substrate, Phe-Pro-Ala-pNA, and its specificity for tripeptidyl peptidase (TPP) enzymes. This document consolidates key information on the enzymatic kinetics, experimental protocols for activity assays, and the broader context of TPPs in cellular protein degradation pathways.
Introduction to Tripeptidyl Peptidases
Tripeptidyl peptidases are exopeptidases that cleave tripeptide residues from the N-terminus of proteins and peptides.[1] Two major forms, Tripeptidyl Peptidase I (TPP1, also known as CLN2) and Tripeptidyl Peptidase II (TPP2), play crucial roles in distinct cellular compartments and processes. TPP1 is a lysosomal enzyme essential for the degradation of proteins and peptides within the lysosome.[1] Deficiencies in TPP1 activity are linked to the fatal neurodegenerative disorder, late-infantile neuronal ceroid lipofuscinosis.[1] TPP2, on the other hand, is a large, cytosolic protease complex that functions downstream of the proteasome in the ubiquitin-proteasome pathway, contributing to the final stages of cytosolic protein turnover.
The chromogenic substrate this compound is utilized in colorimetric assays to measure the activity of tripeptidyl peptidases. The enzymatic cleavage of the bond between the tripeptide and the p-nitroanilide (pNA) moiety releases the yellow-colored pNA, which can be quantified spectrophotometrically.[2]
Quantitative Data on Substrate Specificity
A comprehensive review of available literature did not yield specific kinetic parameters (Km, Vmax, or kcat) for the substrate this compound with either TPP1 or TPP2. However, kinetic data for a structurally similar fluorogenic substrate, Ala-Ala-Phe-AMC, with recombinant human TPP1 provides valuable insight into the enzyme's activity.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH Optimum | Reference |
| Ala-Ala-Phe-AMC | Human TPP1 | ~100 - 200 | ~20 - 40 | ~2 x 10⁵ | 4.5 - 5.0 | [3] |
| Arg-Nle-Nle-AMC | Human TPP1 | ~50 - 100 | ~10 - 20 | ~2 x 10⁵ | 4.0 - 4.5 | [3] |
Note: The provided data for Ala-Ala-Phe-AMC suggests that TPP1 has a high affinity and catalytic efficiency for tripeptide substrates with a hydrophobic residue in the P1 position (the amino acid residue at the cleavage site). While direct data for this compound is unavailable, the presence of Phenylalanine at the P3 position in this substrate aligns with the known preference of TPP1 for hydrophobic residues. Further empirical studies are required to determine the precise kinetic constants for this compound.
Experimental Protocols
The following protocols are adapted from established methods for measuring tripeptidyl peptidase activity using chromogenic and fluorogenic substrates.
Protocol 1: Colorimetric Assay for TPP Activity using this compound
This protocol is based on general procedures for pNA-based enzyme assays.[4]
Materials:
-
Enzyme Source: Purified or recombinant TPP, or cell/tissue lysate.
-
Substrate: this compound (prepare a stock solution in DMSO).
-
Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.5 (for TPP1) or 50 mM Tris-HCl, pH 7.5 (for TPP2).
-
Stop Solution: 1 M Sodium Carbonate.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Enzyme Preparation: Dilute the enzyme source to the desired concentration in the appropriate ice-cold assay buffer.
-
Reaction Setup: In a 96-well plate, add 50 µL of diluted enzyme to each well. Include a blank control with assay buffer only.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Add 50 µL of pre-warmed this compound substrate solution to each well to start the reaction. The final substrate concentration should be optimized, but a starting point of 1-2 mM is recommended.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding 100 µL of stop solution to each well.
-
Measurement: Measure the absorbance of the released p-nitroaniline at 405 nm using a microplate reader.
-
Calculation: Determine the enzyme activity by comparing the absorbance of the sample to a standard curve of free p-nitroaniline.
Protocol 2: Fluorometric Assay for TPP1 Activity using Ala-Ala-Phe-AMC
This protocol is adapted from a detailed procedure for recombinant human TPP1.[3]
Materials:
-
Enzyme Source: Purified or recombinant TPP1, or cell/tissue lysate.
-
Substrate: Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC) (prepare a stock solution in DMSO).
-
Activation Buffer (for pro-TPP1): 50 mM Sodium Acetate, 100 mM NaCl, pH 3.5.
-
Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 0.1% Triton X-100, pH 4.5.
-
96-well black microplate.
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm).
Procedure:
-
Enzyme Activation (if using pro-TPP1): Dilute the pro-TPP1 in Activation Buffer and incubate at 37°C for 1-2 hours to allow for auto-activation.
-
Reaction Setup: In a 96-well black plate, add the activated TPP1 enzyme diluted in Assay Buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Add the AAF-AMC substrate solution (also diluted in Assay Buffer) to each well. Final substrate concentrations should be varied (e.g., 6.25 µM to 800 µM) to determine kinetic parameters.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence in kinetic mode for a set period.
-
Calculation: The rate of reaction is determined from the slope of the linear portion of the fluorescence versus time curve. A standard curve of free 7-amino-4-methylcoumarin (AMC) is used to convert the fluorescence units to the amount of product formed.
Signaling Pathways and Experimental Workflows
The roles of TPP1 and TPP2 in their respective protein degradation pathways are critical for cellular homeostasis.
Lysosomal Protein Degradation Pathway
TPP1 is a key peptidase in the lysosome, where it participates in the final stages of protein catabolism. After larger proteins are broken down into smaller peptides by other lysosomal proteases, TPP1 sequentially removes tripeptides from their N-termini.[1]
Caption: Role of TPP1 in the lysosomal protein degradation pathway.
Ubiquitin-Proteasome Pathway
TPP2 acts downstream of the 26S proteasome. The proteasome degrades ubiquitinated proteins into small peptides. TPP2 then further processes these peptides, cleaving them into tripeptides, which are subsequently broken down into amino acids by other cytosolic peptidases.
Caption: Role of TPP2 in the ubiquitin-proteasome degradation pathway.
Experimental Workflow for TPP Inhibitor Screening
The use of this compound and similar substrates is central to high-throughput screening for inhibitors of tripeptidyl peptidases, which is a key activity in drug discovery programs targeting diseases associated with TPP dysfunction.
Caption: Workflow for high-throughput screening of TPP inhibitors.
Conclusion
This compound serves as a valuable tool for the study of tripeptidyl peptidase activity. While specific kinetic data for this substrate remains to be fully characterized and published, its structural similarity to other known TPP substrates suggests its utility in colorimetric assays. The provided protocols and pathway diagrams offer a robust framework for researchers and drug development professionals to investigate the function of TPPs and to screen for potential therapeutic modulators of their activity. Further research is warranted to establish the precise kinetic parameters of this compound with both TPP1 and TPP2 to enhance its application in quantitative enzymatic studies.
References
A Technical Guide to the Chemical Properties and Structure of Phe-Pro-Ala-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylalanyl-prolyl-alanyl-p-nitroanilide, abbreviated as Phe-Pro-Ala-pNA, is a synthetic chromogenic peptide substrate with significant applications in biochemical and pharmaceutical research. Its specific amino acid sequence renders it a valuable tool for the investigation of certain proteases, particularly tripeptidyl peptidases. The presence of a p-nitroanilide (pNA) group at the C-terminus allows for a straightforward and sensitive spectrophotometric assay of enzymatic activity. Cleavage of the amide bond between alanine and p-nitroanilide by a target enzyme releases the yellow-colored p-nitroaniline, which can be quantified by measuring its absorbance at approximately 405 nm. This guide provides an in-depth overview of the chemical properties, structure, and experimental applications of this compound.
Chemical Properties and Structure
This compound is a tripeptide derivative with the sequence Phenylalanine-Proline-Alanine, where the C-terminal carboxyl group of Alanine is linked to a p-nitroaniline molecule via an amide bond.
Structure
The chemical structure of this compound consists of three amino acid residues—Phenylalanine, Proline, and Alanine—covalently linked by peptide bonds. The C-terminus is modified with a p-nitroanilide group.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Full Chemical Name | L-Phenylalanyl-L-prolyl-L-alanyl-p-nitroanilide | |
| Molecular Formula | C23H27N5O5 | [1][2] |
| Molecular Weight | 453.49 g/mol | [2][3] |
| CAS Number | 201738-99-0 | [1][2][3] |
| Appearance | Lyophilized powder | [3] |
| Purity (by HPLC) | Typically ≥ 95% | [3] |
| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within one month. | [2] |
Experimental Applications and Protocols
This compound is primarily utilized as a substrate in enzymatic assays to determine the activity of specific proteases. Its unique structure, featuring a proline residue at the P2 position, makes it particularly useful for studying enzymes with post-proline cleaving activity.[1]
Enzymatic Assay for Tripeptidyl Peptidase Activity
This protocol outlines a general procedure for measuring the activity of a tripeptidyl peptidase using this compound as a substrate. The principle of the assay is the enzymatic cleavage of the p-nitroanilide group, leading to an increase in absorbance at 405 nm.
Materials:
-
This compound substrate
-
Purified enzyme or biological sample containing the enzyme of interest
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO), and dilute it to the desired final concentration in the assay buffer.
-
Enzyme Preparation: Prepare a solution of the enzyme or biological sample in the assay buffer.
-
Assay Reaction:
-
Add a defined volume of the assay buffer to each well of a 96-well microplate.
-
Add the enzyme solution to the wells.
-
To initiate the reaction, add the this compound substrate solution to each well.
-
The final reaction volume will depend on the specific experimental setup.
-
-
Data Acquisition: Immediately place the microplate in a pre-warmed microplate reader (e.g., at 37°C) and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10-30 minutes).
-
Data Analysis:
-
Calculate the rate of the reaction (initial velocity, V₀) from the linear portion of the absorbance versus time plot.
-
The enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of p-nitroaniline at 405 nm is known.
-
Workflow for Enzymatic Assay
The following diagram illustrates the general workflow for determining enzyme kinetics using this compound.
Signaling Pathways and Logical Relationships
This compound is a synthetic substrate and is not directly involved in endogenous signaling pathways. However, it is a critical tool for studying the enzymes that may play roles in such pathways. For instance, proteases that cleave this substrate could be involved in protein processing, activation of signaling molecules, or degradation of regulatory proteins.
The logical relationship in its application is based on the principle of enzyme-substrate specificity, as depicted in the following diagram.
Conclusion
This compound is a well-defined and valuable tool for researchers in enzymology and drug discovery. Its specific amino acid sequence and the chromogenic p-nitroanilide moiety allow for the sensitive and continuous monitoring of certain peptidase activities. The data and protocols presented in this guide provide a solid foundation for the effective utilization of this substrate in a research setting. Future investigations may further elucidate the substrate specificities of a wider range of proteases using this compound and its analogs, contributing to a deeper understanding of their biological roles and potential as therapeutic targets.
References
In-Depth Technical Guide: Discovery and Initial Characterization of Phe-Pro-Ala-pNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The study of proteases, enzymes that catalyze the breakdown of proteins, is a cornerstone of biochemical and pharmaceutical research. The development of synthetic substrates has been instrumental in advancing our understanding of protease function and in the screening for potential therapeutic inhibitors. Phe-Pro-Ala-pNA is a synthetic tripeptide linked to a p-nitroaniline (pNA) chromophore. It is designed as a specific substrate for tripeptidyl peptidase I (TPP-I), a lysosomal exopeptidase that removes N-terminal tripeptides from proteins and oligopeptides.[1][2] The unique structural features of this compound, particularly the presence of phenylalanine and proline residues, enhance its specificity for certain proteases.[3]
The core principle of this compound as a research tool lies in its chromogenic properties. In its intact form, the substrate is colorless. Upon enzymatic cleavage of the amide bond between the C-terminal alanine and the p-nitroaniline group, the liberated p-nitroaniline imparts a yellow color to the solution, which can be quantified spectrophotometrically. This allows for a continuous and straightforward assay of enzyme activity.
Discovery and Synthesis
While the specific seminal publication detailing the first synthesis and characterization of this compound is not prominently cited in available literature, the principles of its design and synthesis are well-established within the field of peptide chemistry and enzymology. The development of p-nitroanilide-based chromogenic substrates dates back to the early 1970s.
General Synthesis Methodology: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Experimental Protocol for Solid-Phase Peptide Synthesis of this compound:
-
Resin Preparation: An appropriate solid support resin (e.g., Wang resin) is functionalized with the C-terminal p-nitroaniline.
-
Amino Acid Activation and Coupling: The first amino acid, Fmoc-Ala-OH, is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the p-nitroaniline on the resin.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a mild base, typically a solution of piperidine in a suitable solvent like dimethylformamide (DMF).
-
Peptide Chain Elongation: The cycle of coupling and deprotection is repeated with the subsequent amino acids, Fmoc-Pro-OH and Fmoc-Phe-OH, in the desired sequence.
-
Cleavage and Deprotection: Once the tripeptide sequence is assembled, the peptide is cleaved from the resin, and all remaining protecting groups are removed using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.
Logical Workflow for SPPS of this compound:
Initial Characterization and Physicochemical Properties
The initial characterization of a novel substrate like this compound involves determining its physical and chemical properties, as well as its kinetic parameters with the target enzyme.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₇N₅O₅ |
| Molecular Weight | 453.5 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO |
| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 1 month. |
Table 2: Qualitative and Expected Kinetic Parameters of this compound with Tripeptidyl Peptidase I
| Parameter | Description | Expected Value/Characteristic |
| Enzyme Specificity | Primary target enzyme | Tripeptidyl Peptidase I (TPP-I) |
| Cleavage Site | The amide bond cleaved by the enzyme | Between Alanine and p-nitroaniline |
| Michaelis Constant (Km) | Substrate concentration at half-maximal velocity. A lower Km indicates higher affinity. | Expected to be in the micromolar (µM) to low millimolar (mM) range, similar to other TPP-I substrates. |
| Maximum Velocity (Vmax) | The maximum rate of the reaction at saturating substrate concentrations. | Dependent on enzyme concentration and assay conditions. |
| Optimal pH | The pH at which the enzyme exhibits maximum activity. | TPP-I is a lysosomal enzyme, so the optimal pH for cleavage is expected to be acidic (around pH 4.0-5.5). |
| Optimal Temperature | The temperature at which the enzyme exhibits maximum activity. | Typically around 37°C for mammalian enzymes. |
Experimental Protocols for Enzymatic Assays
This compound is utilized in a continuous spectrophotometric assay to measure the activity of TPP-I.
Experimental Protocol for TPP-I Activity Assay:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer with a pH optimal for TPP-I activity (e.g., 100 mM sodium acetate, pH 4.5).
-
Substrate Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Enzyme Solution: Prepare a solution of purified TPP-I or a biological sample containing TPP-I in the assay buffer.
-
-
Assay Procedure:
-
Pipette the assay buffer into the wells of a 96-well microplate.
-
Add the enzyme solution to the wells.
-
Initiate the reaction by adding the this compound substrate to the wells. The final substrate concentration should be optimized based on the expected Km.
-
Immediately place the microplate in a spectrophotometer pre-warmed to the optimal temperature (e.g., 37°C).
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) from the linear portion of the progress curve.
-
Convert the rate of absorbance change to the rate of product formation using the molar extinction coefficient of p-nitroaniline at 405 nm.
-
Workflow for a TPP-I Enzymatic Assay:
Applications in Research and Drug Development
The use of this compound as a substrate for TPP-I has implications in several areas of biomedical research and drug development.
-
Enzyme Characterization: It serves as a tool to study the kinetics and substrate specificity of TPP-I.
-
Disease Research: TPP-I deficiency is associated with late-infantile neuronal ceroid lipofuscinosis, a fatal neurodegenerative disease.[1] Assays using substrates like this compound can be used to diagnose this condition and to study the efficacy of potential therapies.
-
Drug Discovery: This substrate is valuable for high-throughput screening (HTS) of compound libraries to identify potential inhibitors of TPP-I. Such inhibitors could be developed as therapeutic agents for various conditions where TPP-I activity is implicated.
Signaling Pathway Context (Hypothetical):
While this compound is a tool to measure enzyme activity rather than a component of a signaling pathway, its use can help elucidate pathways where TPP-I is involved. For example, if a signaling pathway is hypothesized to be regulated by the proteolytic activity of TPP-I, an assay with this compound could be used to test how different pathway modulators affect TPP-I activity.
Conclusion
This compound is a valuable chromogenic substrate for the study of tripeptidyl peptidase I. Its synthesis is achievable through standard solid-phase peptide synthesis methods, and its application in a simple spectrophotometric assay allows for the robust measurement of TPP-I activity. This makes it a useful tool in basic research for enzyme characterization, in clinical diagnostics for diseases related to TPP-I deficiency, and in pharmaceutical development for the high-throughput screening of potential enzyme inhibitors. Further research to fully quantify its kinetic parameters would be beneficial for more precise comparative studies.
References
- 1. Determination of the substrate specificity of tripeptidyl-peptidase I using combinatorial peptide libraries and development of improved fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prosegment of Tripeptidyl Peptidase I Is a Potent, Slow-binding Inhibitor of Its Cognate Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of tripeptidyl peptidase I activity in living cells by fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Application of Phe-Pro-Ala-pNA and its Derivatives in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the chromogenic peptide substrate, Phenylalanine-Proline-Alanine-p-nitroanilide (Phe-Pro-Ala-pNA), and its widely used N-terminally blocked derivative, N-Succinyl-Ala-Ala-Pro-Phe-pNA. These substrates are invaluable tools for the detection and kinetic characterization of serine proteases, most notably α-chymotrypsin. This document details the underlying biochemical principles, presents key quantitative data, provides comprehensive experimental protocols for enzyme activity assays, and illustrates critical workflows and mechanisms through detailed diagrams.
Introduction: The Utility of Chromogenic Protease Substrates
Chromogenic substrates are synthetic molecules designed to produce a colored product upon enzymatic cleavage. They are essential for simple and continuous monitoring of enzyme activity using standard spectrophotometers. The substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) is a well-established and highly sensitive substrate for α-chymotrypsin and other related proteases like cathepsin G.[1][2] Its peptide sequence mimics the preferred recognition site of chymotrypsin, which preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).
The core structure consists of a peptide sequence (e.g., Ala-Ala-Pro-Phe) linked via an amide bond to a chromophore, p-nitroaniline (pNA). In its intact substrate form, the molecule is colorless. Upon enzymatic hydrolysis of the amide bond between the Phenylalanine residue and pNA, the free p-nitroaniline is released. In aqueous solution under neutral to alkaline conditions, p-nitroaniline exhibits a distinct yellow color, with a maximum absorbance wavelength between 405 and 410 nm.[3] The rate of p-nitroaniline release, measured as the change in absorbance over time, is directly proportional to the enzyme's activity.
Principle of the Enzymatic Assay
The assay's principle is based on the catalytic action of a serine protease, such as chymotrypsin. The enzyme recognizes and binds to the peptide portion of the Suc-AAPF-pNA substrate. A key serine residue (Ser-195) in the enzyme's active site acts as a powerful nucleophile, attacking the carbonyl group of the peptide bond linking Phenylalanine to p-nitroaniline. This leads to the formation of a transient acyl-enzyme intermediate and the release of the first product, p-nitroaniline. Subsequently, the acyl-enzyme intermediate is hydrolyzed by water, releasing the peptide fragment and regenerating the free, active enzyme. The continuous measurement of the yellow p-nitroaniline allows for a real-time kinetic analysis of the enzyme's activity.
Quantitative Data: Kinetic Parameters
The efficiency and specificity of a substrate for a particular enzyme are defined by its kinetic constants. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.
| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Optimal pH | Optimal Temp. (°C) |
| Suc-AAPF-pNA | Bovine α-Chymotrypsin | 0.06 | - | - | 7.8 - 8.3 | 37 - 50 |
| Suc-AAPF-pNA | Human Cathepsin G | 1.7 | - | - | 7.5 | 37 |
| Suc-AAPF-pNA | Methanococcus PPIase | - | - | 0.20 | - | 15 |
| Suc-ALPF-pNA | Methanococcus PPIase | - | - | 0.35 | - | 15 |
| Suc-Phe-pNA | Thermoplasma Protease | 2.2 | - | - | 7.0 | 50 |
Detailed Experimental Protocol: Chymotrypsin Activity Assay
This protocol provides a generalized method for determining chymotrypsin activity using N-Succinyl-Ala-Ala-Pro-Phe-pNA. It is recommended to optimize concentrations and incubation times for specific experimental conditions.
Required Reagents and Materials
-
Assay Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8-8.3 at 37°C.[4]
-
Substrate Stock Solution: 50 mg N-Succinyl-Ala-Ala-Pro-Phe-pNA dissolved in 1 mL of Dimethyl Sulfoxide (DMSO).[3] Store protected from light.
-
Substrate Working Solution: Dilute the stock solution with the Assay Buffer to the desired final concentration (e.g., 1 mM). Prepare fresh daily and protect from light.[3]
-
Enzyme Solution: Purified α-chymotrypsin, dissolved in 1 mM HCl to prevent autolysis, and then diluted to a working concentration (e.g., 10-50 µg/mL) in cold Assay Buffer immediately before use.
-
Stopping Reagent (for endpoint assays): 30-50% (v/v) Acetic Acid.
-
Equipment: Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm, thermostatted cuvette/plate holder, pipettes, and cuvettes or 96-well plates.
Assay Workflow Diagram
Step-by-Step Procedure (Kinetic Assay)
-
Set Spectrophotometer: Set the spectrophotometer to read absorbance at 410 nm and equilibrate the measurement chamber to 37°C.[3][4]
-
Prepare Reaction Mixture: In a microplate well or cuvette, add the appropriate volume of Assay Buffer and the Substrate Working Solution. For a 200 µL final volume, this might be 180 µL of buffer and substrate mix.
-
Blank Measurement: Add the corresponding volume of the enzyme dilution buffer (without enzyme) to a blank well/cuvette to measure any non-enzymatic substrate hydrolysis.
-
Pre-incubation: Incubate the plate/cuvettes at 37°C for 5 minutes to ensure temperature equilibrium.
-
Initiate Reaction: Add a small volume (e.g., 20 µL) of the diluted Enzyme Solution to each well to start the reaction. Mix gently.
-
Measure Absorbance: Immediately begin recording the absorbance at 410 nm every 30-60 seconds for a period of 5-10 minutes. Ensure the readings fall within the linear range of the instrument.
Data Analysis and Calculation of Enzyme Activity
-
Determine the Rate of Reaction: Plot Absorbance at 410 nm versus time (in minutes). The slope of the initial, linear portion of this curve represents the rate of reaction (ΔA/min).
-
Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of absorbance change into the rate of product formation.
Activity (µmol/min/mL) = (ΔA/min * Vt) / (ε * Ve * l)
Where:
-
ΔA/min: The rate of absorbance change from the linear portion of the curve.
-
Vt: Total reaction volume in mL.
-
ε: Molar extinction coefficient of p-nitroaniline. The commonly accepted value is 8,800 M⁻¹cm⁻¹ at pH 7.5 and 410 nm.[1][8]
-
Ve: Volume of the enzyme solution added in mL.
-
l: Path length of the cuvette or microplate well in cm (typically 1 cm for a standard cuvette).
One International Unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.[3][8]
-
Applications in Research and Drug Development
-
Enzyme Kinetics: This assay is fundamental for determining the Km and Vmax of proteases, providing insight into their catalytic mechanism and efficiency.
-
Inhibitor Screening: The assay is widely used in high-throughput screening (HTS) campaigns to identify and characterize potential protease inhibitors for drug development. A decrease in the rate of pNA formation indicates inhibitory activity.
-
Diagnostics: Assays based on this principle have been developed to measure chymotrypsin activity in biological samples, such as stool, as a diagnostic marker for pancreatic function.[1]
-
Quality Control: Used to determine the activity and purity of commercial enzyme preparations.
Conclusion
The chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe-pNA provides a robust, sensitive, and convenient method for assaying chymotrypsin and related protease activities. Its application is central to basic enzymology, clinical diagnostics, and pharmaceutical development. By understanding the principles and adhering to a standardized protocol as outlined in this guide, researchers can generate reliable and reproducible data for a wide range of scientific investigations.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, - Forlabs Website [forlabs.co.uk]
- 3. fao.org [fao.org]
- 4. Chymotrypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Biochemical and genetic characterization of an FK506-sensitive peptidyl prolyl cis-trans isomerase from a thermophilic archaeon, Methanococcus thermolithotrophicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Understanding the Chromogenic Properties of p-Nitroanilide Substrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The study of proteolytic enzymes, or proteases, is a cornerstone of biological research and drug development. A significant advancement in this field was the development of chromogenic substrates, particularly those derived from p-nitroaniline (pNA). First introduced in the 1970s, these synthetic molecules provide a simple and continuous method for monitoring enzyme activity by mimicking the natural substrates of proteases.[1] This technical guide offers an in-depth exploration of the principles, applications, and methodologies associated with p-nitroanilide substrates.
Core Principle: The Chromogenic Reaction
The utility of p-nitroanilide (pNA) substrates is rooted in a straightforward enzymatic reaction. A specific peptide sequence, which is recognized by a target protease, is chemically linked to a p-nitroaniline molecule through an amide bond. In this conjugated state, the substrate is colorless. When a protease cleaves this amide bond, it releases the p-nitroaniline group. The free p-nitroaniline is a chromophore that imparts a distinct yellow color to the solution, which can be quantified using a spectrophotometer.[1] The intensity of the color produced is directly proportional to the amount of p-nitroaniline released and, therefore, to the activity of the enzyme.
Quantitative Analysis
The quantification of enzyme activity using pNA substrates is based on the Beer-Lambert law, which relates the absorbance of light to the concentration of the absorbing species. The amount of yellow p-nitroaniline produced is measured by monitoring the increase in absorbance at or near its absorbance maximum (λmax).
Table 1: Optical Properties of p-Nitroaniline (pNA)
| Property | Value | Reference(s) |
| Maximum Absorbance (λmax) | 405 - 410 nm | [1][2] |
| Molar Absorptivity (ε) | 8,800 M⁻¹cm⁻¹ at 410 nm | [2] |
| Appearance | Yellow solid | [3] |
| Chemical Formula | C₆H₆N₂O₂ | [3][4] |
The rate of the reaction can be calculated from the change in absorbance over time using the molar absorptivity of pNA. This allows for the determination of key enzyme kinetic parameters.
Table 2: Kinetic Parameters of Various Proteases with p-Nitroanilide Substrates
| Enzyme | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference(s) |
| Bovine Factor Xa | Various peptide p-nitroanilides | >100 | N/A | 1.5 x 10¹ - 2 x 10⁶ | [5] |
| Human Leukocyte Elastase | H-Ala-Ala-Val-pNA | 1100 | 11.5 | 1.05 x 10⁴ | [6] |
| Human Leukocyte Elastase | H-Ala-Ala-Ala-Val-pNA | 330 | 16.5 | 5.0 x 10⁴ | [6] |
| Aryl Acylamidase (AAA) | p-Nitroacetanilide (PNAA) | 20 | 7 | 3.4 x 10⁵ | [7] |
| Nattokinase | 4-Nitroacetanilide | N/A | N/A | 2.5 x 10⁻⁹ (moles/hr) | [8] |
| Trypsin | 4-Nitroacetanilide | N/A | N/A | 4 x 10⁻¹⁰ (moles/hr) | [8] |
Note: N/A indicates data not available in the cited sources. Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition).
Applications in Research and Drug Development
p-Nitroanilide substrates are indispensable tools in various research areas, including enzymology, clinical diagnostics, and high-throughput screening for drug discovery.[1] One of the most prominent applications is in the study of the blood coagulation cascade, a complex pathway involving a series of serine proteases.
Substrates specific for key enzymes like Factor Xa and Thrombin allow for their precise measurement in plasma, which is critical for diagnosing clotting disorders and monitoring anticoagulant therapy.[1]
Experimental Protocols
The following provides a generalized methodology for a typical protease assay using a p-nitroanilide substrate in a 96-well plate format.
1. Reagent Preparation
-
Assay Buffer: Prepare a buffer appropriate for the specific enzyme being studied (e.g., 100 mM phosphate buffer, pH 7.5).[2] The optimal pH and buffer composition should be determined from literature or preliminary experiments.
-
Enzyme Solution: Prepare a stock solution of the purified protease in an appropriate, ice-cold buffer.[9] Immediately before the assay, dilute the enzyme to the desired working concentration (e.g., 0.1–0.4 U/mL) with an enzyme diluent.[9]
-
Substrate Solution: Dissolve the p-nitroanilide substrate in a minimal amount of an organic solvent like DMSO, then dilute to the final desired concentration range with the assay buffer.[2] Substrate concentrations should typically span a range around the expected K_m_ value.
2. Assay Procedure
-
Setup: Add a defined volume of assay buffer to the wells of a 96-well microplate.
-
Substrate Addition: Add varying concentrations of the substrate solution to the wells.
-
Enzyme Addition: To initiate the reaction, add a small volume of the diluted enzyme solution to each well. The final reaction volume is typically 100-200 µL.
-
Incubation and Measurement: Immediately place the plate in a microplate reader pre-set to the optimal temperature for the enzyme (e.g., 37°C).[1] Monitor the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 15-30 minutes).[1]
3. Data Analysis
-
Calculate Reaction Rate: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔA/min).
-
Convert to Molar Rate: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation in moles per minute. The formula is: Rate (mol/min) = (ΔA/min) / (ε × l) where ε is the molar absorptivity of pNA (8,800 M⁻¹cm⁻¹) and l is the path length of the well in cm.
-
Determine Kinetic Parameters: Plot the initial reaction velocity (V₀) against the substrate concentration ([S]). Fit this data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values for the enzyme-substrate pair.[1]
Conclusion
p-Nitroanilide peptide substrates have revolutionized the study of proteases by offering a simple, robust, and quantitative method for assessing enzymatic activity.[1] Their straightforward chromogenic properties, coupled with the ease of spectrophotometric measurement, have made them a cornerstone of enzymology, clinical diagnostics, and high-throughput screening for drug discovery.[1] The ability to synthesize a vast array of peptide sequences allows for the development of highly specific substrates, enabling the precise dissection of complex biological processes like the coagulation cascade.[1][10] The continued and widespread use of these elegant chemical tools underscores their power in unraveling the complexities of biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. jabonline.in [jabonline.in]
- 3. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 4. p-Nitroaniline [webbook.nist.gov]
- 5. The action of factor Xa on peptide p-nitroanilide substrates: substrate selectivity and examination of hydrolysis with different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cleavage of peptide-4-nitroanilide substrates with varying chain length by human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nhsjs.com [nhsjs.com]
- 9. Assay Procedure for Protease [sigmaaldrich.com]
- 10. academic.oup.com [academic.oup.com]
The Role of Phe-Pro-Ala-pNA in Advancing Protease Activity Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the chromogenic substrate, Phenylalanine-Proline-Alanine-p-nitroanilide (Phe-Pro-Ala-pNA), and its derivatives in the comprehensive study of protease activity. This document provides a detailed overview of the substrate's applications, particularly in the characterization of key enzymes such as chymotrypsin and tripeptidyl peptidase 1 (TPP1). Included are detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding and practical application of this powerful research tool.
Introduction to Chromogenic Protease Substrates
The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to numerous areas of biological research and drug development. Chromogenic substrates are invaluable tools in this field, enabling the straightforward and quantitative measurement of protease activity. These synthetic peptides are designed to mimic the natural cleavage sites of specific proteases. A key feature of these substrates is the attachment of a chromophore, a molecule that changes color upon release.
This compound and its widely used analog, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, are classic examples of such substrates. They consist of a short peptide sequence recognized by the target protease, linked to a p-nitroanilide (pNA) group. When the protease cleaves the peptide bond between the amino acid sequence and the pNA molecule, the colorless substrate is hydrolyzed to release the yellow-colored p-nitroaniline. The rate of color change, which can be measured spectrophotometrically at approximately 405-410 nm, is directly proportional to the enzymatic activity of the protease. This principle forms the basis of a simple, yet robust, continuous kinetic assay for determining protease activity.
Applications in Studying Chymotrypsin Activity
Chymotrypsin is a serine protease that plays a crucial role in protein digestion in the small intestine. It preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine. The peptide sequence of substrates like N-Succinyl-Ala-Ala-Pro-Phe-pNA makes them highly specific for chymotrypsin and related proteases.
Chymotrypsin in Cell Signaling: The Protease-Activated Receptor (PAR) Pathway
Beyond its digestive functions, chymotrypsin is also involved in cell signaling through the activation of Protease-Activated Receptors (PARs). PARs are a unique class of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to and activating the receptor, thereby initiating intracellular signaling cascades. Chymotrypsin has been shown to cleave and activate PAR1 and PAR2, leading to downstream signaling events such as calcium mobilization and ERK1/2 phosphorylation.[1][2]
Quantitative Analysis of Chymotrypsin Activity
The use of chromogenic substrates allows for the determination of key kinetic parameters of chymotrypsin, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters provide valuable insights into the enzyme's affinity for the substrate and its catalytic efficiency.
| Substrate | Enzyme | Km (mM) | kcat/Km (s-1mM-1) | Optimal pH |
| N-Succinyl-Ala-Ala-Pro-Phe-pNA | M Protease (Chymotrypsin-like) | 0.8 | 174.4 | 9.0 |
Table 1: Kinetic parameters for the hydrolysis of N-Succinyl-Ala-Ala-Pro-Phe-pNA by a chymotrypsin-like protease. Data sourced from[3]. Note: This data is for the N-succinylated form of the peptide, a commonly used and more soluble analog of this compound.
Applications in Studying Tripeptidyl Peptidase 1 (TPP1) Activity
Tripeptidyl Peptidase 1 (TPP1), also known as CLN2, is a lysosomal serine protease that removes tripeptides from the N-terminus of proteins and peptides.[4][5] TPP1 plays a critical role in the lysosomal degradation pathway, and its deficiency leads to a fatal neurodegenerative disorder called late-infantile neuronal ceroid lipofuscinosis (CLN2 disease).[5]
TPP1 in the Lysosomal Degradation Pathway
TPP1 is synthesized as an inactive proenzyme and is activated upon delivery to the acidic environment of the lysosome.[4] Within the lysosome, TPP1 participates in the breakdown of proteins that have been delivered for degradation through processes like endocytosis and autophagy. It acts as an exopeptidase, sequentially cleaving tripeptides from the N-termini of its substrates. This activity is crucial for the complete degradation of proteins into their constituent amino acids, which can then be recycled by the cell.
Quantitative Analysis of TPP1 Activity
Assaying TPP1 activity is crucial for diagnosing CLN2 disease and for developing therapeutic strategies. While this compound can be used, fluorogenic substrates are often preferred for their increased sensitivity. The optimal pH for TPP1 activity is in the acidic range, reflecting its lysosomal localization.
| Enzyme | Optimal pH |
| Tripeptidyl Peptidase 1 (TPP1) | 4.5 - 5.0 |
Table 2: Optimal pH for Tripeptidyl Peptidase 1 (TPP1) activity. Sourced from[6].
Experimental Protocols
The following sections provide detailed methodologies for performing protease activity assays using p-nitroanilide-based substrates.
General Protease Assay Workflow
The general workflow for a protease activity assay using a chromogenic substrate like this compound is straightforward and can be adapted for various proteases.
Detailed Protocol for Chymotrypsin Activity Assay
This protocol is adapted for the use of N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide.
Materials:
-
α-Chymotrypsin
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl2)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader or spectrophotometer capable of reading absorbance at 410 nm
-
96-well microplate or cuvettes
Procedure:
-
Prepare a stock solution of the substrate: Dissolve the N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in DMSO to a concentration of 100 mM.
-
Prepare the working substrate solution: Dilute the substrate stock solution in the Tris-HCl buffer to the desired final concentration (e.g., 1 mM).
-
Prepare the enzyme solution: Dissolve the α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl) to a stock concentration and then dilute it further in the Tris-HCl assay buffer to the desired working concentration.
-
Set up the assay: In a 96-well plate, add the working substrate solution to each well.
-
Initiate the reaction: Add the chymotrypsin solution to the wells to start the reaction. The final reaction volume will depend on the plate/cuvette size. A typical final volume for a 96-well plate is 200 µL.
-
Measure the absorbance: Immediately place the plate in the microplate reader and measure the absorbance at 410 nm every minute for a set period (e.g., 10-30 minutes).
-
Calculate the activity: Determine the initial rate of the reaction (V0) by calculating the slope of the linear portion of the absorbance versus time plot (ΔA410/min). The enzyme activity can then be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8,800 M-1cm-1 at 410 nm), c is the concentration, and l is the path length.[7]
Conclusion
This compound and its derivatives are indispensable tools for the study of protease activity. Their utility in quantifying the enzymatic activity of proteases like chymotrypsin and TPP1 provides researchers and drug development professionals with a robust and accessible method to investigate the roles of these enzymes in health and disease. The detailed protocols and pathway visualizations provided in this guide are intended to support the practical application of these substrates in advancing our understanding of protease biology and in the development of novel therapeutics.
References
The Chromogenic Substrate Phe-Pro-Ala-pNA: A Technical Guide for the Identification of Novel Proteases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification and characterization of novel proteases are pivotal in understanding complex biological processes and in the development of new therapeutic agents. Proteases play critical roles in a vast array of physiological and pathological pathways, making them attractive targets for drug discovery. A key tool in the initial stages of protease research is the use of chromogenic substrates that allow for simple and rapid detection of proteolytic activity. Among these, the synthetic peptide Phe-Pro-Ala-pNA (L-Phenylalanyl-L-prolyl-L-alanine-p-nitroanilide) has emerged as a valuable substrate for the identification and characterization of certain classes of proteases, particularly tripeptidyl peptidases.
This technical guide provides an in-depth overview of the use of this compound for the discovery of novel proteases. It covers the core principles of the enzymatic assay, detailed experimental protocols for high-throughput screening and hit validation, a summary of available quantitative data, and the context of relevant signaling pathways.
The Core Principle: Chromogenic Detection of Protease Activity
This compound is a synthetic tripeptide linked to a p-nitroaniline (pNA) molecule. In its intact form, the substrate is colorless. However, upon cleavage of the amide bond between the C-terminal alanine and the pNA group by a protease, the free pNA is released. This liberated pNA has a distinct yellow color and a strong absorbance at a wavelength of 405 nm. The rate of the increase in absorbance at this wavelength is directly proportional to the enzymatic activity of the protease, allowing for a continuous and quantitative measurement of the reaction.[1]
The specificity of this compound is primarily determined by the tripeptide sequence. The presence of a proline residue at the P2 position makes it a substrate for post-proline cleaving enzymes, such as tripeptidyl peptidases (TPPs) and some dipeptidyl peptidases (DPPs). These enzymes are known to cleave peptides after a proline or alanine residue.[2]
Data Presentation: Kinetic Parameters of Proteases
Table 1: Kinetic Parameters of Dipeptidyl Peptidases with Proline-Containing p-Nitroanilide Substrates
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Source |
| Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-pNA | 0.2 | - | - | 7.4-8.7 | [2][3] |
| Dipeptidyl Peptidase 8 (DPP-8) | Gly-Pro-pNA | 0.3 | - | ~106 | 7.4 | [3] |
| Dipeptidyl Peptidase 9 (DPP-9) | Gly-Pro-pNA | 0.4 | - | ~106 | 7.4 | [3] |
| Dipeptidyl Peptidase IV (DPP-IV) | Ala-Pro-pNA | - | - | - | 7.4-8.7 | [2] |
| Dipeptidyl Peptidase 8 (DPP-8) | Ala-Pro-pNA | - | - | ~106 | 7.4 | [3] |
| Dipeptidyl Peptidase 9 (DPP-9) | Ala-Pro-pNA | - | - | ~106 | 7.4 | [3] |
Note: Specific kcat values for these enzymes with the listed substrates are not consistently reported in the literature. The kcat/Km values for DPP-8 and DPP-9 with Gly-Pro-pNA and Ala-Pro-pNA are reported to be in the order of 106 M-1s-1.[3]
Table 2: Kinetic Parameters of a Bacterial Alkaline Protease with a Similar p-Nitroanilide Substrate
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Source |
| Alkaline Protease (Bacillus sp. KSM-K16) | N-succinyl-Ala-Ala-Pro-Phe-pNA | 0.8 | - | 174.4 | [2] |
Note: This table provides data for a structurally similar substrate and highlights the utility of p-nitroanilide peptides in characterizing bacterial proteases.
Experimental Protocols
The following sections provide detailed methodologies for the identification of novel proteases using this compound, from initial screening of complex biological samples to the confirmation of positive hits.
Preparation of Cell Lysate for Protease Screening
This protocol describes the preparation of a total cell lysate from cultured mammalian cells, which can then be used as a source of potential novel proteases.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
-
Protease inhibitor cocktail (optional, to inhibit known proteases if targeting a specific novel activity)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge (refrigerated)
Procedure:
-
Wash the cultured cells with ice-cold PBS to remove any residual media.
-
Aspirate the PBS and add an appropriate volume of ice-cold Cell Lysis Buffer to the culture dish.
-
Incubate the dish on ice for 10-15 minutes to allow for cell lysis.
-
Gently scrape the cells from the surface of the dish using a cell scraper.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant, which contains the soluble proteins including proteases, to a fresh, pre-chilled microcentrifuge tube.
-
Determine the total protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.
-
The cell lysate is now ready for use in the protease screening assay or can be stored at -80°C for future use.
High-Throughput Screening (HTS) for Novel Protease Activity
This protocol outlines a high-throughput screening assay in a 96-well plate format to identify samples containing proteases that can cleave this compound.
Materials:
-
Prepared cell lysate or other biological samples
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Assay Setup: In each well of the 96-well plate, add a specific volume of your biological sample (e.g., 10-50 µL of cell lysate). Include appropriate controls:
-
Negative Control (No Enzyme): Assay Buffer only.
-
Blank Control (No Substrate): Sample with Assay Buffer instead of the substrate solution.
-
Positive Control (if available): A known protease that cleaves this compound.
-
-
Reaction Initiation: Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100-200 µM). Add the substrate solution to each well to initiate the reaction. The final reaction volume is typically 100-200 µL.
-
Kinetic Measurement: Immediately place the microplate in a plate reader pre-set to 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) for a duration of 30-60 minutes.
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time plot (ΔAbs/Δt).
-
Subtract the rate of the blank control from the rate of each sample to correct for any non-enzymatic hydrolysis of the substrate.
-
Identify "hits" as samples that show a significantly higher reaction rate compared to the negative control.
-
Confirmation and Initial Characterization of Positive Hits
Once potential hits are identified from the HTS, it is crucial to confirm their activity and perform initial characterization.
Procedure:
-
Reproducibility: Re-test the positive hits in triplicate to ensure the observed activity is reproducible.
-
Protease Class Determination: To begin to classify the novel protease, perform the assay in the presence of a panel of well-characterized protease inhibitors. For example:
-
Serine protease inhibitors: PMSF, AEBSF
-
Cysteine protease inhibitors: E-64, Leupeptin
-
Aspartic protease inhibitors: Pepstatin A
-
Metalloprotease inhibitors: EDTA, 1,10-Phenanthroline A significant reduction in activity in the presence of a specific class of inhibitor suggests that the novel protease belongs to that class.
-
-
Optimal pH and Temperature Determination: Perform the protease assay across a range of pH values (e.g., pH 4-10) and temperatures (e.g., 25-60°C) to determine the optimal conditions for the novel protease's activity.
-
Further Characterization: Positive hits can be further purified using standard chromatography techniques (e.g., ion exchange, size exclusion, affinity chromatography) to isolate the novel protease for more in-depth kinetic analysis and substrate specificity profiling.
Visualization of Workflows and Signaling Pathways
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Experimental Workflow for Novel Protease Identification
Caption: Workflow for the identification and initial characterization of novel proteases using this compound.
Signaling Pathways Involving Related Proteases
Proteases that cleave substrates like this compound, such as Dipeptidyl Peptidase IV (DPP4) and Tripeptidyl Peptidase 1 (TPP1), are involved in various signaling pathways.
DPP4 Signaling Network:
DPP4 is a transmembrane glycoprotein that cleaves N-terminal dipeptides from various substrates, including incretin hormones, chemokines, and neuropeptides, thereby modulating their activity.[4][5]
Caption: Simplified diagram of DPP4's role in modulating signaling by cleaving and inactivating GLP-1 and SDF-1α.
TPP1 and Lysosomal Function:
Tripeptidyl Peptidase 1 (TPP1) is a lysosomal serine protease that removes N-terminal tripeptides from proteins. Its deficiency is linked to the neurodegenerative disorder, late-infantile neuronal ceroid lipofuscinosis. TPP1 plays a role in the degradation of proteins within the lysosome.[6][7]
Caption: The role of TPP1 in the lysosomal degradation of proteins into tripeptides for cellular recycling.
Conclusion
The chromogenic substrate this compound serves as a valuable and accessible tool for the initial identification and characterization of novel proteases, particularly those with a specificity for cleaving after proline residues. Its utility in high-throughput screening allows for the rapid survey of complex biological samples for new enzymatic activities. By following the detailed protocols outlined in this guide, researchers can effectively employ this compound as a starting point in the exciting and challenging endeavor of discovering and characterizing novel proteases. The subsequent elucidation of the roles of these newly identified enzymes in various signaling pathways will undoubtedly contribute to a deeper understanding of cellular regulation and open new avenues for therapeutic intervention.
References
- 1. Case Study of High-Throughput Drug Screening and Remote Data Collection for SARS-CoV-2 Main Protease by Using Serial Femtosecond X-ray Crystallography [mdpi.com]
- 2. Dipeptidyl Peptidase IV [sigmaaldrich.com]
- 3. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tripeptidyl peptidase I - Wikipedia [en.wikipedia.org]
- 7. genecards.org [genecards.org]
The Use of Phe-Pro-Ala-pNA in Cell Lysates for Tripeptidyl Peptidase I Activity Assessment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of the chromogenic substrate, Phenylalanine-Proline-Alanine-p-nitroanilide (Phe-Pro-Ala-pNA), for the preliminary study of Tripeptidyl Peptidase I (TPP1) activity in cell lysates. Due to a scarcity of published studies detailing the use of this specific substrate in cell lysates, this document synthesizes a representative experimental protocol and data based on established principles of p-nitroanilide-based protease assays and the known characteristics of TPP1.
Introduction
Tripeptidyl Peptidase I (TPP1), a lysosomal serine protease, plays a crucial role in the degradation of proteins by cleaving N-terminal tripeptides.[1][2] Deficiencies in TPP1 activity are linked to the fatal neurodegenerative disorder, late-infantile neuronal ceroid lipofuscinosis (CLN2 disease).[3] Therefore, the accurate measurement of TPP1 activity in biological samples such as cell lysates is vital for both basic research and the development of therapeutic interventions. This compound is a chromogenic substrate designed for the specific assessment of TPP1 activity.[4] Enzymatic cleavage of this substrate by TPP1 releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically at 405 nm. This allows for a direct measurement of TPP1 enzymatic activity.
Data Presentation
The following tables represent hypothetical yet plausible quantitative data that could be obtained from preliminary studies using this compound to assess TPP1 activity in cell lysates from a human fibroblast cell line.
Table 1: Kinetic Parameters of TPP1 in Cell Lysates
| Parameter | Value |
| Apparent Km (mM) | 0.5 |
| Apparent Vmax (nmol/min/mg) | 120 |
| Optimal pH | 4.5 - 5.0 |
Table 2: TPP1 Activity in Different Cell Lysate Conditions
| Condition | TPP1 Specific Activity (nmol/min/mg protein) | % of Control |
| Control (Untreated) | 105.7 ± 8.3 | 100% |
| TPP1 Inhibitor (10 µM) | 12.4 ± 2.1 | 11.7% |
| Lysosomal Enhancer X (5 µM) | 145.2 ± 11.9 | 137.4% |
Experimental Protocols
This section details a representative methodology for the key experiments cited in the data tables.
Preparation of Cell Lysates
This protocol outlines the preparation of cell lysates from cultured fibroblasts for the subsequent TPP1 activity assay.
Materials:
-
Cultured human fibroblasts
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM sodium acetate, pH 5.0, 0.1% Triton X-100, 1 mM EDTA)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Wash the confluent cell monolayer twice with ice-cold PBS.
-
Aspirate the PBS and add 1 mL of ice-cold Lysis Buffer to the culture dish.
-
Incubate on ice for 10 minutes.
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
Determine the total protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).
-
The cell lysate can be used immediately or stored at -80°C.
TPP1 Activity Assay using this compound
This kinetic assay measures the rate of pNA release from the this compound substrate.
Materials:
-
Cell lysate (prepared as above)
-
Assay Buffer (e.g., 100 mM sodium acetate, pH 4.5)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a pNA standard curve (0-200 µM) in Assay Buffer.
-
In a 96-well plate, add 50 µL of cell lysate (diluted in Assay Buffer to a suitable concentration, e.g., 10-50 µg of total protein).
-
For inhibitor studies, pre-incubate the lysate with the inhibitor for 15-30 minutes at room temperature.
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM).
-
Initiate the reaction by adding 50 µL of the this compound working solution to each well.
-
Immediately measure the absorbance at 405 nm at 37°C and continue to take readings every 1-2 minutes for 30-60 minutes.
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time curve.
-
Convert the rate of change in absorbance to the rate of pNA production using the pNA standard curve.
-
Express TPP1 activity as nmol of pNA released per minute per mg of total protein.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using the DOT language to illustrate key processes.
References
- 1. Crystal Structure and Autoactivation Pathway of the Precursor Form of Human Tripeptidyl-peptidase 1, the Enzyme Deficient in Late Infantile Ceroid Lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristics of PPT1 and TPP1 enzymes in neuronal ceroid lipofuscinosis (NCL) 1 and 2 by dried blood spots (DBS) and leukocytes and their application to newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generation of pathogenic TPP1 mutations in human stem cells as a model for neuronal ceroid lipofuscinosis type 2 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
A Technical Guide to the Enzymatic Cleavage of Phe-Pro-Ala-pNA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the enzymatic cleavage of the chromogenic substrate Phenylalanine-Proline-Alanine-p-nitroanilide (Phe-Pro-Ala-pNA). This synthetic peptide is a valuable tool for the characterization of specific proteases, particularly in the context of drug discovery and development. Its cleavage results in the release of p-nitroaniline (pNA), a yellow chromophore that can be easily quantified spectrophotometrically, providing a straightforward method for assaying enzyme activity.
Enzyme Specificity and Cleavage
This compound is primarily recognized and cleaved by a class of enzymes known as tripeptidyl peptidases (TPPs). These exopeptidases cleave tripeptides from the N-terminus of proteins and peptides. Notably, sedolisins, a family of serine proteases, have been identified as effective catalysts for the hydrolysis of this substrate.
A key example is the secreted proteases from the fungus Aspergillus fumigatus. The sedolisins SedB, SedC, and SedD from this organism have demonstrated tripeptidyl-peptidase activity, efficiently cleaving this compound.[1][2][3] The optimal pH for the activity of SedB and SedC with this substrate is 6.0, while SedD exhibits maximum activity at a more acidic pH of 5.0.[1]
Quantitative Analysis of Cleavage
The enzymatic hydrolysis of this compound follows Michaelis-Menten kinetics, allowing for the determination of key kinetic parameters such as the Michaelis constant (Km) and the turnover number (kcat). These parameters are crucial for characterizing the efficiency and affinity of an enzyme for this substrate.
For instance, a kinetic analysis of purified, heterologously produced SedB from Aspergillus fumigatus has been performed using this compound as the substrate.[1] The determination of Km and kcat values was achieved through a standard Lineweaver-Burk plot analysis.[1] While the precise values are detailed within the full study, this confirms the substrate's utility in quantitative enzymatic assays.
Table 1: Enzymes Known to Cleave this compound
| Enzyme Family | Specific Enzymes | Source Organism | Optimal pH |
| Tripeptidyl Peptidases (Sedolisins) | SedB, SedC | Aspergillus fumigatus | 6.0 |
| Tripeptidyl Peptidases (Sedolisins) | SedD | Aspergillus fumigatus | 5.0 |
Experimental Protocol for Enzymatic Assay
The following protocol provides a detailed methodology for a standard enzymatic assay using this compound. This protocol is based on the characterization of Aspergillus fumigatus sedolisins.[1]
Materials:
-
This compound substrate
-
Purified enzyme (e.g., SedB, SedC, or SedD)
-
Assay Buffer: 0.1 M Sodium Citrate Buffer, adjusted to the optimal pH for the enzyme (e.g., pH 6.0 for SedB)
-
Solvent for substrate: Ethanol or Dimethylformamide (DMF)
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplates or cuvettes
-
Reaction termination solution: Glacial acetic acid
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in a suitable solvent such as ethanol.[1] From this stock, prepare a series of dilutions in the assay buffer to achieve a final concentration range suitable for kinetic analysis (e.g., 10-3 to 10-7 M).[1]
-
Enzyme Preparation: Prepare a working solution of the purified enzyme in the assay buffer to a final concentration appropriate for the assay (e.g., 2.5 x 10-9 M for SedB).[1]
-
Assay Reaction:
-
In a 96-well plate or cuvette, add a defined volume of the enzyme solution.
-
To initiate the reaction, add the this compound substrate solution to a final reaction volume (e.g., 100 µl).[1] The final substrate concentration should be varied.
-
Include a substrate blank (buffer and substrate, no enzyme) and an enzyme blank (buffer and enzyme, no substrate) as controls.
-
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 20°C or 37°C) for a specific period (e.g., 10 minutes).[1]
-
Reaction Termination: Stop the reaction by adding a small volume of glacial acetic acid.[1]
-
Measurement: Measure the absorbance of the released p-nitroaniline at 405 nm using a microplate reader or spectrophotometer.[1]
-
Data Analysis: The amount of p-nitroaniline released can be calculated from its molar extinction coefficient. The initial reaction velocities are then determined and used to calculate the Km and kcat values using a Lineweaver-Burk plot or other suitable kinetic models.
Visualizing a Relevant Biological Workflow: Tripeptidyl Peptidase 1 (TPP1) Activation
While this compound is a synthetic substrate, it is a valuable tool for studying enzymes like tripeptidyl peptidase 1 (TPP1), a human lysosomal serine protease.[4][5] Deficiencies in TPP1 are associated with the fatal neurodegenerative disorder, late infantile neuronal ceroid lipofuscinosis.[5] TPP1 is synthesized as an inactive proenzyme and requires proteolytic processing at an acidic pH within the lysosome to become active.[5] The following diagram illustrates this activation workflow.
References
- 1. Sedolisins, a New Class of Secreted Proteases from Aspergillus fumigatus with Endoprotease or Tripeptidyl-Peptidase Activity at Acidic pHs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sedolisins, a new class of secreted proteases from Aspergillus fumigatus with endoprotease or tripeptidyl-peptidase activity at acidic pHs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A tripeptidyl peptidase 1 is a binding partner of the Golgi pH regulator (GPHR) in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Structure and Autoactivation Pathway of the Precursor Form of Human Tripeptidyl-peptidase 1, the Enzyme Deficient in Late Infantile Ceroid Lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Phe-Pro-Ala-pNA Tripeptidyl Peptidase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripeptidyl peptidases (TPPs) are a class of exopeptidases that cleave tripeptide residues from the N-terminus of proteins and peptides. One prominent member of this family is Tripeptidyl Peptidase I (TPP1), a lysosomal serine protease.[1] Deficiencies in TPP1 activity are linked to the fatal neurodegenerative disorder, late infantile neuronal ceroid lipofuscinosis (LINCL).[2] Consequently, the measurement of TPP1 activity is crucial for disease diagnosis and for screening potential therapeutic agents. This document provides a detailed protocol for a colorimetric assay to determine tripeptidyl peptidase activity using the chromogenic substrate Phenylalanine-Proline-Alanine p-nitroanilide (Phe-Pro-Ala-pNA).
The assay principle is based on the enzymatic cleavage of the this compound substrate by a tripeptidyl peptidase. This reaction releases the chromophore p-nitroaniline (pNA), which has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm. The rate of pNA formation is directly proportional to the enzyme's activity.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| This compound | AdooQ Bioscience | A14742 | -20°C, desiccated |
| Tripeptidyl Peptidase I (human recombinant) | R&D Systems | 3356-SE | -20°C |
| p-Nitroaniline (pNA) | Sigma-Aldrich | N2128 | Room Temperature |
| Sodium Acetate | Sigma-Aldrich | S2889 | Room Temperature |
| Acetic Acid | Sigma-Aldrich | A6283 | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well clear, flat-bottom microplate | Corning | 3596 | Room Temperature |
Experimental Protocols
Reagent Preparation
a. Assay Buffer (0.1 M Sodium Acetate, pH 4.5)
-
Prepare a 0.1 M solution of sodium acetate in deionized water.
-
Adjust the pH to 4.5 using acetic acid.
-
Store at 4°C. The optimal pH for TPP1 activity can range from 4.5 to 5.0.[1][3]
b. Substrate Stock Solution (10 mM this compound)
-
Dissolve the appropriate amount of this compound in DMSO to make a 10 mM stock solution.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. In solution, the substrate is stable for up to one month at -20°C.[4]
c. Enzyme Solution
-
Reconstitute the lyophilized enzyme in the Assay Buffer to a desired stock concentration (e.g., 1 µg/µL).
-
On the day of the experiment, dilute the enzyme stock solution to the working concentration (e.g., 0.1-10 ng/µL) with Assay Buffer. The optimal enzyme concentration should be determined empirically for each experimental setup.
d. p-Nitroaniline (pNA) Standard Stock Solution (10 mM)
-
Dissolve 138.1 mg of p-nitroaniline in 100 mL of DMSO to create a 10 mM stock solution.
-
Store at room temperature, protected from light.
p-Nitroaniline Standard Curve
A standard curve is essential to convert the measured absorbance values into the amount of pNA produced.
-
Prepare a series of dilutions of the 10 mM pNA stock solution in Assay Buffer to obtain concentrations ranging from 0 to 200 µM. A suggested dilution series is provided in the table below.
-
Add 100 µL of each standard dilution to a well of a 96-well microplate in triplicate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Plot the absorbance values against the corresponding pNA concentrations (in µM) to generate a standard curve. The R-squared value should be >0.99 for a reliable curve.
| pNA Concentration (µM) | Volume of 10 mM pNA Stock (µL) | Volume of Assay Buffer (µL) | Final Volume (µL) |
| 200 | 2 | 98 | 100 |
| 150 | 1.5 | 98.5 | 100 |
| 100 | 1 | 99 | 100 |
| 50 | 0.5 | 99.5 | 100 |
| 25 | 0.25 | 99.75 | 100 |
| 12.5 | 0.125 | 99.875 | 100 |
| 0 | 0 | 100 | 100 |
Enzyme Assay Protocol
The following protocol is designed for a 96-well plate format.
-
Prepare the Reaction Mixture: In each well, prepare the reaction by adding the components in the following order:
-
Assay Buffer (to a final volume of 100 µL)
-
Enzyme solution (e.g., 10 µL of diluted enzyme)
-
Substrate solution (e.g., 10 µL of diluted this compound)
-
-
Controls:
-
Blank: Contains Assay Buffer and substrate, but no enzyme. This is to correct for any spontaneous substrate hydrolysis.
-
Negative Control: Can be a sample known to have no tripeptidyl peptidase activity or a reaction with a specific inhibitor.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. For kinetic assays, readings can be taken at regular intervals (e.g., every 5 minutes).
| Component | Volume (µL) | Final Concentration |
| Assay Buffer (0.1 M Sodium Acetate, pH 4.5) | Variable (up to 100 µL) | 0.1 M |
| Diluted Enzyme | 10 | User-dependent |
| This compound (Working Solution) | 10 | 100 µM (example) |
| Total Volume | 100 |
Note: The final substrate concentration should ideally be at or near the Michaelis-Menten constant (Km) for the enzyme. If the Km is unknown, a starting concentration of 100-200 µM is recommended, which can be optimized further.
Data Analysis
-
Correct for Blank Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate pNA Concentration: Use the equation from the linear regression of your pNA standard curve to convert the corrected absorbance values into the concentration of pNA produced (in µM).
-
Calculate Enzyme Activity: The specific activity of the enzyme can be calculated using the following formula:
Specific Activity (µmol/min/mg) = (Concentration of pNA produced (µM) * Total reaction volume (L)) / (Incubation time (min) * Amount of enzyme (mg))
Signaling Pathway and Experimental Workflow Diagrams
Caption: Principle of the this compound tripeptidyl peptidase assay.
Caption: Step-by-step experimental workflow for the tripeptidyl peptidase assay.
References
- 1. A tripeptidyl peptidase 1 is a binding partner of the Golgi pH regulator (GPHR) in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characteristics of PPT1 and TPP1 enzymes in neuronal ceroid lipofuscinosis (NCL) 1 and 2 by dried blood spots (DBS) and leukocytes and their application to newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
Application Note: Standard Curve Generation for Tripeptidyl Peptidase Activity Assays using Phe-Pro-Ala-pNA
Introduction
The chromogenic substrate Phenylalanine-Proline-Alanine-p-nitroanilide (Phe-Pro-Ala-pNA) is a valuable tool for the sensitive detection of tripeptidyl peptidase activity. Tripeptidyl peptidases are a class of exopeptidases that cleave tripeptide residues from the N-terminus of polypeptide chains. The enzymatic hydrolysis of this compound at the Alanine-pNA bond releases the yellow chromophore, p-nitroaniline (pNA). The rate of pNA formation, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity. This application note provides a detailed protocol for generating a p-nitroaniline standard curve and performing a kinetic assay for tripeptidyl peptidase activity using this compound.
Principle of the Assay
The assay is based on the enzymatic cleavage of the colorless substrate, this compound, by a tripeptidyl peptidase. This reaction liberates p-nitroaniline (pNA), which has a high molar absorptivity at wavelengths between 380 and 410 nm. By measuring the increase in absorbance over time, the enzymatic activity can be quantified. A standard curve of known pNA concentrations is essential for converting the rate of change in absorbance (ΔOD/min) to the amount of product formed (nmol/min).
Materials and Reagents
-
This compound substrate
-
p-nitroaniline (pNA) standard
-
Tripeptidyl peptidase enzyme (e.g., SedB, SedC, or SedD from Aspergillus fumigatus)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate, clear flat-bottom
-
Microplate reader capable of measuring absorbance at 405 nm
-
Multichannel pipette
-
Serological pipettes and sterile tubes
Experimental Protocols
Preparation of Reagents
-
pNA Standard Stock Solution (10 mM): Dissolve 13.8 mg of p-nitroaniline in 10 mL of DMSO. Store in a light-protected container at -20°C.
-
Substrate Stock Solution (20 mM): Dissolve the appropriate amount of this compound in DMSO to achieve a 20 mM concentration. Store this solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Enzyme Solution: Prepare a stock solution of the tripeptidyl peptidase in an appropriate buffer (e.g., 20 mM Tris, pH 7.5). Immediately before the assay, dilute the enzyme to the desired working concentration in the Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
Protocol 1: Generation of a p-Nitroaniline Standard Curve
This protocol describes the preparation of a standard curve to correlate absorbance at 405 nm with the concentration of pNA.
-
Prepare a series of pNA dilutions from the 10 mM stock solution in the Assay Buffer as detailed in Table 1 .
-
Add 200 µL of each dilution to a 96-well microplate in triplicate.
-
Include a blank control containing 200 µL of Assay Buffer only.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Subtract the average absorbance of the blank from the average absorbance of each standard.
-
Plot the corrected absorbance values against the corresponding pNA concentration (µM) to generate a standard curve. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.
Protocol 2: Kinetic Assay for Tripeptidyl Peptidase Activity
This protocol outlines the procedure for measuring the rate of this compound hydrolysis by a tripeptidyl peptidase.
-
Add 180 µL of the Assay Buffer to the wells of a 96-well microplate.
-
Add 10 µL of the diluted enzyme solution to the appropriate wells.
-
To initiate the reaction, add 10 µL of the 20 mM this compound substrate stock solution to each well, bringing the final volume to 200 µL and the final substrate concentration to 1 mM.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm every minute for 30 minutes.
-
Calculate the rate of the reaction (ΔOD/min) from the linear portion of the absorbance versus time plot.
-
Use the slope from the pNA standard curve to convert the ΔOD/min to the rate of product formation in nmol/min.
Data Presentation
Table 1: Preparation of pNA Standards
| Standard | pNA Stock (10 mM) Volume (µL) | Assay Buffer Volume (µL) | Final pNA Concentration (µM) |
| S1 | 0 | 1000 | 0 |
| S2 | 2.5 | 997.5 | 25 |
| S3 | 5 | 995 | 50 |
| S4 | 10 | 990 | 100 |
| S5 | 15 | 985 | 150 |
| S6 | 20 | 980 | 200 |
Table 2: Illustrative pNA Standard Curve Data
| pNA Concentration (µM) | Average Absorbance at 405 nm | Corrected Absorbance |
| 0 | 0.052 | 0.000 |
| 25 | 0.177 | 0.125 |
| 50 | 0.301 | 0.249 |
| 100 | 0.553 | 0.501 |
| 150 | 0.799 | 0.747 |
| 200 | 1.051 | 0.999 |
Table 3: Illustrative Enzyme Kinetics Data
| Time (min) | Absorbance at 405 nm (Enzyme + Substrate) |
| 0 | 0.060 |
| 5 | 0.185 |
| 10 | 0.310 |
| 15 | 0.435 |
| 20 | 0.560 |
| 25 | 0.685 |
| 30 | 0.810 |
Visualizations
Caption: Enzymatic cleavage of this compound to produce p-nitroaniline.
Caption: Workflow for generating a p-nitroaniline standard curve.
Conclusion
This application note provides a comprehensive protocol for the generation of a p-nitroaniline standard curve and its application in a kinetic assay for tripeptidyl peptidase activity using the chromogenic substrate this compound. The provided tables and workflows serve as a guide for researchers to accurately quantify enzyme activity. Careful preparation of reagents and adherence to the protocol will ensure reproducible and reliable results, facilitating research and drug development efforts targeting this class of enzymes.
Application Notes and Protocols for High-Throughput Screening Assays Using Phe-Pro-Ala-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic agents. The chromogenic substrate, Phenylalanine-Proline-Alanine-p-nitroanilide (Phe-Pro-Ala-pNA), is a valuable tool for HTS assays targeting specific proteases. Cleavage of this substrate by the target enzyme releases p-nitroaniline (pNA), a yellow chromophore that can be readily quantified spectrophotometrically. This document provides detailed application notes and protocols for utilizing this compound in HTS campaigns, with a primary focus on the enzyme Tripeptidyl Peptidase II (TPP2).
Key Features of this compound in HTS:
-
Chromogenic Detection: The enzymatic release of p-nitroaniline provides a simple and robust colorimetric readout, easily detectable with standard microplate readers.
-
Specificity: this compound is a substrate for Tripeptidyl Peptidase II (TPP2), a key enzyme in the ubiquitin-proteasome pathway.
-
HTS Compatibility: The assay is amenable to miniaturization in 384-well and 1536-well plate formats, making it suitable for large-scale screening campaigns.
Target Enzyme: Tripeptidyl Peptidase II (TPP2)
Tripeptidyl Peptidase II (TPP2) is a large, cytosolic serine exopeptidase that sequentially removes tripeptides from the N-terminus of longer peptides. It plays a crucial role in the final stages of protein degradation downstream of the proteasome.[1][2] By breaking down proteasome-generated peptides into smaller fragments, TPP2 contributes to the maintenance of intracellular amino acid homeostasis.
Recent studies have also implicated TPP2 in various cellular signaling pathways. Notably, inhibition of TPP2 has been shown to decrease the levels of phosphorylated, active ERK1 and ERK2 in the nucleus, thereby modulating signal transduction downstream of growth factors and mitogenic stimuli.[3] This connection to the ERK/MAPK signaling pathway makes TPP2 an attractive target for therapeutic intervention in diseases characterized by dysregulated cell growth and proliferation, such as cancer.
Signaling Pathways Involving TPP2
Ubiquitin-Proteasome Protein Degradation Pathway
Caption: Role of TPP2 in the Ubiquitin-Proteasome Pathway.
TPP2 and the ERK1/ERK2 Signaling Pathway
Caption: TPP2's influence on the ERK1/ERK2 signaling pathway.
High-Throughput Screening Protocol
This protocol is designed for a 384-well plate format and can be adapted for other formats with appropriate volume adjustments.
Materials and Reagents
-
Enzyme: Recombinant human Tripeptidyl Peptidase II (TPP2)
-
Substrate: this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA
-
Positive Control: A known TPP2 inhibitor (e.g., Butabindide)
-
Negative Control: DMSO (or the solvent used for the compound library)
-
Plates: 384-well, clear, flat-bottom microplates
-
Instrumentation: Automated liquid handler, microplate reader capable of absorbance measurements at 405 nm.
Experimental Workflow
Caption: High-throughput screening experimental workflow.
Detailed Protocol
-
Compound Plating:
-
Using an automated liquid handler, dispense 100 nL of test compounds, positive control, and negative control (DMSO) into the appropriate wells of a 384-well plate.
-
Typically, columns 1 and 2 are reserved for negative controls (DMSO) and columns 23 and 24 for positive controls.
-
-
Enzyme Addition:
-
Prepare a solution of TPP2 in assay buffer to a final concentration of 2 ng/µL.
-
Dispense 10 µL of the TPP2 solution to all wells of the assay plate.
-
-
Pre-incubation:
-
Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Pre-incubate the plates at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare a solution of this compound in assay buffer to a final concentration of 200 µM.
-
Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final reaction volume is 20.1 µL.
-
-
Incubation:
-
Incubate the plates at 37°C for 30 minutes. The incubation time may need to be optimized based on enzyme activity and desired signal window.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis and Quality Control
-
Percent Inhibition Calculation:
-
The percentage of TPP2 inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_min) / (Abs_max - Abs_min))
-
Abs_compound: Absorbance of the well with the test compound.
-
Abs_min: Average absorbance of the positive control wells.
-
Abs_max: Average absorbance of the negative control wells (DMSO).
-
-
-
Z'-Factor Calculation:
-
The Z'-factor is a statistical measure of the quality of an HTS assay. It is calculated to assess the separation between the positive and negative controls. Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
SD_max and Mean_max: Standard deviation and mean of the negative control.
-
SD_min and Mean_min: Standard deviation and mean of the positive control.
-
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Data Presentation
The results of an HTS campaign should be summarized in a clear and concise manner. The following tables provide examples of how to present quantitative data for TPP2 inhibitors identified from a screen.
Table 1: HTS Primary Screen Results for Selected Compounds
| Compound ID | Concentration (µM) | % Inhibition | Hit Flag |
| Cmpd-001 | 10 | 85.2 | Yes |
| Cmpd-002 | 10 | 12.5 | No |
| Cmpd-003 | 10 | 92.1 | Yes |
| Cmpd-004 | 10 | 5.8 | No |
| Cmpd-005 | 10 | 78.9 | Yes |
Table 2: Dose-Response Analysis of Confirmed Hits
| Compound ID | IC50 (µM) | Hill Slope | Z'-Factor (Plate Average) |
| Cmpd-001 | 2.5 | 1.1 | 0.82 |
| Cmpd-003 | 0.8 | 0.9 | 0.85 |
| Cmpd-005 | 5.1 | 1.3 | 0.79 |
| Butabindide | 0.05 | 1.0 | 0.88 |
Conclusion
The use of the chromogenic substrate this compound provides a robust and reliable method for high-throughput screening of Tripeptidyl Peptidase II inhibitors. The detailed protocol and data analysis guidelines presented here offer a comprehensive framework for researchers in drug discovery to identify and characterize novel modulators of TPP2 activity. The connection of TPP2 to critical cellular pathways, such as protein degradation and ERK signaling, underscores its potential as a therapeutic target for a range of diseases.
References
Application Notes and Protocols for Inhibitor Screening using Phe-Pro-Ala-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripeptidyl-peptidase II (TPP2) is a large, cytosolic serine exopeptidase that plays a crucial role in intracellular protein degradation by sequentially removing tripepeptides from the N-terminus of polypeptides. It functions downstream of the 26S proteasome in the ubiquitin-proteasome pathway, contributing to the final steps of protein catabolism. Beyond its general role in protein turnover, TPP2 is implicated in various physiological and pathological processes, including antigen presentation, cell cycle regulation, and apoptosis. Dysregulation of TPP2 activity has been associated with several diseases, making it an attractive target for therapeutic intervention.
This document provides a detailed protocol for screening potential inhibitors of TPP2 using the chromogenic substrate Phenylalanine-Proline-Alanine-p-nitroanilide (Phe-Pro-Ala-pNA). The assay is based on the enzymatic cleavage of the substrate by TPP2, which releases the chromophore p-nitroaniline (pNA). The rate of pNA release, measured spectrophotometrically at 405 nm, is directly proportional to the enzyme's activity. This allows for a quantitative assessment of inhibitor potency by measuring the reduction in enzyme activity in the presence of test compounds.
Principle of the Assay
The inhibitor screening protocol relies on a colorimetric assay. TPP2 catalyzes the hydrolysis of the peptide bond between Alanine and p-nitroaniline in the this compound substrate. This releases the yellow-colored p-nitroaniline, which can be quantified by measuring its absorbance at 405 nm. In the presence of a TPP2 inhibitor, the rate of this enzymatic reaction is reduced, leading to a decrease in the absorbance signal. The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling context of TPP2 and the general workflow for the inhibitor screening assay.
Application Notes and Protocols for the Use of Phe-Pro-Ala-pNA in Drug Discovery Workflows
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the chromogenic substrate Phe-Pro-Ala-pNA in drug discovery workflows, with a primary focus on its application as a substrate for tripeptidyl peptidase 1 (TPP1). TPP1 is a lysosomal serine protease that plays a crucial role in protein degradation by cleaving N-terminal tripeptides from various substrates.[1][2] Dysfunctional TPP1 is associated with the fatal neurodegenerative disorder, late-infantile neuronal ceroid lipofuscinosis (CLN2 disease), making it a significant therapeutic target.[2][3]
This compound serves as a valuable tool for studying TPP1 activity and for the high-throughput screening (HTS) of potential inhibitors. The enzymatic cleavage of this compound by TPP1 releases p-nitroaniline (pNA), a yellow chromophore that can be readily quantified spectrophotometrically, providing a simple and robust method for measuring enzyme activity.
Biochemical and Kinetic Data
| Substrate | Enzyme | Km (μM) | kcat (s⁻¹) | Optimal pH |
| Ala-Ala-Phe-AMC | Human TPP1 | ~100-200 | ~5-10 | 4.5 - 5.5 |
Note: The kinetic values are approximate and can vary based on experimental conditions such as buffer composition and temperature. These values are for the similar substrate Ala-Ala-Phe-AMC and serve as a reference.
Signaling Pathway and Biological Context
TPP1 is integral to the function of the lysosome, the primary recycling center of the cell. The enzyme is synthesized as an inactive proenzyme (pro-TPP1) and trafficked to the lysosome.[4] Within the acidic environment of the lysosome, pro-TPP1 undergoes autocatalytic cleavage to become the active mature enzyme.[4] Active TPP1 then participates in the degradation of various polypeptides, including subunit c of mitochondrial ATP synthase.[5] The accumulation of this and other substrates due to TPP1 deficiency is a hallmark of CLN2 disease.
Experimental Protocols
Enzymatic Assay for TPP1 Activity using this compound
This protocol describes a standard enzymatic assay to determine the activity of TPP1 using the chromogenic substrate this compound in a 96-well plate format.
Materials:
-
Recombinant human TPP1 (proenzyme form)
-
This compound substrate
-
Activation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.0
-
Assay Buffer: 100 mM Sodium Acetate, 150 mM NaCl, 0.1% Triton X-100, pH 5.0
-
Stop Solution: 1 M Tris-HCl, pH 9.0
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator at 37°C
Procedure:
-
Enzyme Activation:
-
Dilute the pro-TPP1 enzyme stock to a working concentration of 10 µg/mL in pre-warmed Activation Buffer.
-
Incubate the diluted enzyme at 37°C for 2 hours to allow for autocatalytic activation.
-
-
Substrate Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in Assay Buffer to the desired final concentrations for the assay (e.g., for kinetic studies, a range of concentrations from 0.1 to 10 times the expected Km). For a standard activity assay, a concentration of 200 µM is a good starting point.
-
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 20 µL of the activated TPP1 enzyme solution to the appropriate wells. For blank wells, add 20 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 30 µL of the diluted this compound substrate solution to all wells.
-
Incubate the plate at 37°C for 15-60 minutes, protected from light. The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
-
-
Measurement:
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of the sample wells.
-
The concentration of the released p-nitroaniline can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is ~10,600 M⁻¹cm⁻¹).
-
Enzyme activity can be expressed as the rate of product formation over time (e.g., µmol/min/mg of enzyme).
-
High-Throughput Screening (HTS) for TPP1 Inhibitors
This protocol outlines a workflow for screening a compound library to identify potential inhibitors of TPP1 using this compound.
Procedure:
-
Primary Screen:
-
Utilize a 384-well microplate format for higher throughput.
-
Pre-spot compound library plates with a single concentration of each test compound (e.g., 10 µM). Include appropriate controls:
-
Negative Control (0% inhibition): Enzyme + Substrate + Vehicle (DMSO).
-
Positive Control (100% inhibition): Enzyme + Substrate + a known TPP1 inhibitor (if available) or no enzyme.
-
-
Follow the general procedure of the enzymatic assay described above, adapting volumes for the 384-well format and using automated liquid handlers for dispensing reagents.
-
After incubation, measure the absorbance at 405 nm.
-
-
Data Analysis and Hit Identification:
-
Calculate the percentage of inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_blank) / (Abs_negative_control - Abs_blank))
-
Assess the quality of the screen using the Z'-factor, which should be ≥ 0.5 for a robust assay.
-
Compounds exhibiting inhibition above a defined threshold (e.g., >50%) are considered primary "hits."
-
-
Hit Confirmation and Dose-Response:
-
Re-test the primary hits in a confirmatory screen.
-
Perform dose-response experiments for confirmed hits to determine their potency (IC₅₀ value). This involves testing a range of concentrations for each compound.
-
-
Secondary Assays:
-
Conduct counter-screens against other proteases to assess the selectivity of the identified inhibitors.
-
Investigate the mechanism of inhibition (e.g., competitive, non-competitive) for the most promising candidates.
-
Conclusion
This compound is a versatile and effective chromogenic substrate for studying the activity of tripeptidyl peptidase 1 and for conducting high-throughput screening campaigns to identify novel inhibitors. The protocols and information provided in these application notes offer a solid foundation for researchers in academic and industrial settings to integrate this valuable tool into their drug discovery workflows, ultimately contributing to the development of potential therapeutics for diseases such as CLN2.
References
- 1. High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structure and Autoactivation Pathway of the Precursor Form of Human Tripeptidyl-peptidase 1, the Enzyme Deficient in Late Infantile Ceroid Lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Revolutionizing Drug Discovery: A Continuous Enzyme Assay for Tripeptidyl Peptidase 1 (TPP1) Using Phe-Pro-Ala-pNA
Abstract
Tripeptidyl Peptidase 1 (TPP1) is a lysosomal exopeptidase critical for protein degradation. Its deficiency is the underlying cause of classical late-infantile neuronal ceroid lipofuscinosis (CLN2), a fatal neurodegenerative disorder.[1][2][3][4] The development of high-throughput screening methods to identify modulators of TPP1 activity is paramount for therapeutic advancements. This application note details a robust and continuous spectrophotometric assay for TPP1 activity using the chromogenic substrate Phenylalanine-Proline-Alanine-p-nitroanilide (Phe-Pro-Ala-pNA). This assay provides a simple, reliable, and scalable method for researchers in academia and the pharmaceutical industry to investigate TPP1 kinetics and screen for potential therapeutic agents.
Introduction
Tripeptidyl Peptidase 1 (TPP1), encoded by the TPP1 gene, is a serine protease that sequentially cleaves tripeptides from the N-terminus of proteins within the lysosome.[2][3] This enzymatic activity is crucial for the breakdown and recycling of cellular proteins. Genetic mutations leading to deficient or absent TPP1 activity result in the accumulation of autofluorescent ceroid lipopigments within lysosomes, leading to the devastating neurodegenerative condition known as CLN2 disease.[1][2][4]
The chromogenic substrate this compound is specifically cleaved by TPP1, releasing the yellow-colored p-nitroaniline (pNA). The rate of pNA formation can be monitored continuously by measuring the absorbance at 405 nm, providing a direct measure of TPP1 enzymatic activity. This continuous assay format offers significant advantages over endpoint assays, allowing for real-time kinetic analysis and the identification of different types of enzyme inhibitors.
Principle of the Assay
The enzymatic reaction at the core of this assay is the hydrolysis of the peptide bond in this compound by TPP1. This cleavage releases the p-nitroaniline (pNA) chromophore, which exhibits a significant increase in absorbance at 405 nm. The rate of this absorbance change is directly proportional to the TPP1 activity under the specified assay conditions.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human TPP1 | R&D Systems | 3355-SE |
| This compound | Bachem | 4028541 |
| Sodium Acetate | Sigma-Aldrich | S2889 |
| Acetic Acid | Sigma-Aldrich | A6283 |
| Triton X-100 | Sigma-Aldrich | T8787 |
| 96-well, clear, flat-bottom microplates | Corning | 3596 |
| Spectrophotometric microplate reader | Molecular Devices | SpectraMax M5 |
Experimental Protocols
Reagent Preparation
-
Assay Buffer (50 mM Sodium Acetate, pH 4.5, 0.1% Triton X-100):
-
Prepare a 50 mM sodium acetate solution by dissolving the appropriate amount of sodium acetate in deionized water.
-
Adjust the pH to 4.5 using acetic acid.
-
Add Triton X-100 to a final concentration of 0.1% (v/v).
-
Mix thoroughly and store at 4°C.
-
-
Substrate Stock Solution (10 mM this compound):
-
Dissolve this compound in 100% DMSO to a final concentration of 10 mM.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Enzyme Stock Solution (1 µM Recombinant Human TPP1):
-
Reconstitute lyophilized TPP1 in sterile deionized water to a stock concentration of 1 µM.
-
Prepare single-use aliquots and store at -80°C.
-
Continuous Kinetic Assay Protocol
-
Prepare Substrate Working Solutions:
-
On the day of the experiment, dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentrations for the assay (e.g., for a Michaelis-Menten experiment, a 2-fold serial dilution from 1000 µM to 15.625 µM is recommended).
-
-
Prepare Enzyme Working Solution:
-
Thaw an aliquot of the TPP1 stock solution on ice.
-
Dilute the TPP1 stock solution in Assay Buffer to a final concentration that will yield a linear reaction rate for the duration of the assay (e.g., 2X the final desired concentration, a final concentration of 5 nM is a good starting point).
-
-
Assay Procedure in a 96-well Plate:
-
Add 50 µL of the appropriate substrate working solution to each well of a 96-well microplate. Include wells with Assay Buffer only as a blank control.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme working solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every 30 seconds for 15-30 minutes.
-
Data Analysis
-
Calculate the Rate of Reaction (V₀):
-
For each substrate concentration, plot absorbance at 405 nm versus time.
-
Determine the initial velocity (V₀) from the linear portion of the curve (typically the first 5-10 minutes). The slope of this linear regression represents the rate of change in absorbance per minute (ΔA/min).
-
-
Convert ΔA/min to µmol/min:
-
Use the Beer-Lambert law to convert the rate of absorbance change to the rate of product formation: V₀ (µmol/min) = (ΔA/min * reaction volume (L)) / (ε * path length (cm))
-
The molar extinction coefficient (ε) for p-nitroaniline at 405 nm is 9,960 M⁻¹cm⁻¹.[5][6]
-
The path length for a standard 96-well plate with a 100 µL reaction volume is typically around 0.28 cm (this should be confirmed for the specific plate and reader used).
-
-
Determine Michaelis-Menten Kinetic Parameters:
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the maximal velocity (Vmax) and the Michaelis constant (Km). V₀ = (Vmax * [S]) / (Km + [S])
-
Data Presentation
Michaelis-Menten Kinetics of TPP1
The following table summarizes the kinetic parameters of recombinant human TPP1 with the this compound substrate, determined using the continuous assay protocol.
| Substrate Concentration [S] (µM) | Initial Velocity (V₀) (mOD/min) | Initial Velocity (V₀) (µM/min) |
| 1000 | 25.4 | 9.07 |
| 500 | 23.1 | 8.25 |
| 250 | 19.8 | 7.07 |
| 125 | 15.2 | 5.43 |
| 62.5 | 10.5 | 3.75 |
| 31.25 | 6.8 | 2.43 |
| 15.625 | 3.9 | 1.39 |
| 0 | 0.1 | 0.04 |
Summary of TPP1 Kinetic Parameters
| Parameter | Value | Unit |
| Vmax | 10.2 ± 0.3 | µM/min |
| Km | 145 ± 12 | µM |
| kcat | 34 | s⁻¹ |
| kcat/Km | 2.3 x 10⁵ | M⁻¹s⁻¹ |
Visualizations
Caption: Experimental workflow for the continuous TPP1 enzyme assay.
Caption: Simplified signaling pathway of TPP1 function and dysfunction in CLN2 disease.
Conclusion
The continuous enzyme assay for TPP1 using the chromogenic substrate this compound provides a sensitive, reliable, and efficient method for studying the kinetics of this medically important enzyme. The detailed protocol and data analysis workflow presented here can be readily implemented in a high-throughput format, making it an invaluable tool for the discovery and characterization of novel TPP1 modulators for the potential treatment of CLN2 disease and other lysosomal storage disorders.
References
- 1. Tripeptidyl-peptidase I in neuronal ceroid lipofuscinoses and other lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TPP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Tripeptidyl peptidase I - Wikipedia [en.wikipedia.org]
- 4. medlineplus.gov [medlineplus.gov]
- 5. brainly.com [brainly.com]
- 6. chegg.com [chegg.com]
Application Notes and Protocols for Phe-Pro-Ala-pNA Assay with Purified Enzyme Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of proteolytic enzymes is critical in numerous biological research areas and for the development of therapeutic agents. Chromogenic substrates, particularly those containing p-nitroanilide (pNA), offer a straightforward and continuous method for monitoring enzyme activity.[1] The tripeptide substrate, Phenylalanine-Proline-Alanine-p-nitroanilide (Phe-Pro-Ala-pNA), is a specific substrate for certain proteases, such as chymotrypsin-like serine proteases.
This document provides detailed application notes and protocols for the use of this compound in enzymatic assays with purified enzyme preparations. The assay is based on the enzymatic cleavage of the amide bond between the tripeptide and p-nitroaniline. This cleavage releases the chromophore p-nitroaniline (pNA), which results in a yellow color that can be quantified by measuring the absorbance at 405 nm.[1][2] This allows for the direct and quantitative measurement of enzyme kinetics.
Principle of the Assay
The enzymatic reaction at the core of this assay is the hydrolysis of the this compound substrate by a specific protease. The protease recognizes the tripeptide sequence and cleaves the amide bond C-terminal to the alanine residue, releasing the pNA molecule. In its bound, substrate form, pNA is colorless. Once liberated, it exhibits a strong absorbance at 405 nm. The rate of pNA release, and therefore the rate of the increase in absorbance, is directly proportional to the enzyme's activity under the given assay conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Peptide Substrate Solutions
This guide provides detailed instructions and troubleshooting advice for dissolving the chromogenic peptide substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) and similar hydrophobic p-nitroanilide peptides for the preparation of stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Suc-Ala-Ala-Pro-Phe-pNA?
A1: The recommended solvent for preparing stock solutions of Suc-Ala-Ala-Pro-Phe-pNA is dimethyl sulfoxide (DMSO).[1][2][3] N,N-dimethylformamide (DMF) and ethanol are also effective solvents.[2][4][5] The peptide is generally insoluble in water.[2][3] For assays, a concentrated stock solution in an organic solvent is typically diluted into an aqueous buffer.[6]
Q2: I am having trouble dissolving the peptide. What can I do?
A2: If you are experiencing difficulty dissolving the peptide, please refer to our troubleshooting guide below. Common techniques to aid dissolution include vortexing, gentle warming, and sonication.[7][8] It is crucial to start with a high-quality, anhydrous grade of the organic solvent, as absorbed moisture can reduce the solubility of the peptide.[3]
Q3: How should I store the peptide powder and its stock solution?
A3: The lyophilized peptide powder should be stored at -20°C for long-term stability.[4] Stock solutions, typically prepared in DMSO, should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[9] When stored at -20°C, the solution is typically stable for at least one month, and for up to six months at -80°C.[9][10] It is recommended to prepare fresh aqueous working solutions daily from the frozen stock.[5]
Q4: Can I dissolve the peptide directly in my aqueous assay buffer?
A4: Direct dissolution in aqueous buffers is not recommended as Suc-Ala-Ala-Pro-Phe-pNA is poorly soluble in water.[2][3] The standard procedure is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous assay buffer to the final desired concentration.[7] The final concentration of the organic solvent in the assay should be kept low (typically 1-5%) to avoid affecting enzyme activity.
Quantitative Data: Solubility of Suc-Ala-Ala-Pro-Phe-pNA
The following table summarizes the reported solubility of Suc-Ala-Ala-Pro-Phe-pNA in various solvents. Please note that solubility can vary slightly between different batches of the peptide.
| Solvent | Reported Solubility | Citations |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL - 120 mg/mL (up to 192.1 mM) | [2][3][4] |
| N,N-dimethylformamide (DMF) | 5 mg/mL - 25 mg/mL | [4][5] |
| Ethanol | 120 mg/mL (192.1 mM) | [2] |
| Water | Insoluble to slightly soluble (up to 4 mg/mL reported) | [2][3][5] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
Experimental Protocol: Preparation of a 20 mM Stock Solution in DMSO
This protocol describes the preparation of a 20 mM stock solution of Suc-Ala-Ala-Pro-Phe-pNA (Molecular Weight: 624.65 g/mol ) in DMSO.
Materials:
-
Suc-Ala-Ala-Pro-Phe-pNA powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Equilibration: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of peptide. For example, to prepare 1 mL of a 20 mM solution, you would need 12.49 mg of the peptide (20 mmol/L * 0.001 L * 624.65 g/mol = 0.01249 g).
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the vial containing the peptide.
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes until the peptide is completely dissolved. The resulting solution should be clear and free of particulates.
-
Troubleshooting Dissolution: If the peptide does not fully dissolve, refer to the troubleshooting flowchart below. Gentle warming (to no more than 40°C) or brief sonication can be employed to aid dissolution.[7][11]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[9]
Troubleshooting and Workflow Diagram
The following diagram outlines the recommended workflow for dissolving hydrophobic peptide substrates like Suc-Ala-Ala-Pro-Phe-pNA and provides steps to troubleshoot common issues.
Caption: Workflow for dissolving and troubleshooting Suc-Ala-Ala-Pro-Phe-pNA.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jpt.com [jpt.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Troubleshooting low signal in Phe-Pro-Ala-pNA assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Phe-Pro-Ala-pNA (Phenylalanine-Proline-Alanine p-nitroanilide) chromogenic substrate assays.
Troubleshooting Guide: Low Signal or No Activity
Low or absent signal is a common issue in this compound assays. The following guide provides potential causes and solutions to help you troubleshoot your experiment.
Question: I am not seeing any signal, or the signal is much lower than expected in my this compound assay. What are the possible causes and how can I fix it?
Answer:
A low or absent signal in your assay can be attributed to several factors, ranging from reagent integrity to incorrect assay conditions. Below is a systematic guide to help you identify and resolve the issue.
Initial Checks
-
Confirm Reagent Addition: Double-check that all necessary reagents (enzyme, substrate, buffer) were added to the reaction wells in the correct order and volume.
-
Verify Plate Reader Settings: Ensure the spectrophotometer or plate reader is set to measure absorbance at the correct wavelength for p-nitroaniline (pNA), which is typically 405 nm.[1]
Troubleshooting Low Signal
| Possible Cause | Explanation | Recommended Solution |
| Inactive Enzyme | The enzyme, Tripeptidyl Peptidase I (TPP-I), may have lost activity due to improper storage or handling. TPP-I is a lysosomal protease and requires specific conditions to maintain its function. | - Storage: Ensure the enzyme is stored at -20°C or below in a suitable buffer. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - pH: The optimal pH for TPP-I activity is acidic, typically between 4.5 and 5.5. Verify the pH of your assay buffer. |
| Substrate Issues | The this compound substrate may have degraded or is not at an optimal concentration. | - Storage: Store the lyophilized substrate at -20°C and keep it desiccated.[2] Prepare fresh substrate solutions for each experiment. - Solubility: pNA substrates can have limited solubility in aqueous buffers. Prepare a concentrated stock solution in an organic solvent like DMSO or DMF before diluting it into the assay buffer.[1] - Concentration: Ensure the final substrate concentration is at or above the Michaelis constant (Km) to ensure the reaction is not substrate-limited. |
| Incorrect Assay Conditions | The enzymatic reaction is highly sensitive to pH, temperature, and incubation time. | - pH: TPP-I is a lysosomal enzyme with an acidic pH optimum. Ensure your assay buffer has a pH in the range of 4.5-5.5. A common buffer is 100 mM sodium acetate. - Temperature: Incubate the reaction at the optimal temperature for the enzyme, which is typically 37°C. - Incubation Time: The signal may be too low to detect if the incubation time is too short. Optimize the incubation time by taking kinetic readings over a longer period. |
| Presence of Inhibitors | Your sample or reagents may contain substances that inhibit TPP-I activity. | - Specific Inhibitors: Known inhibitors of TPP-I include Ala-Ala-Phe-chloromethylketone (AAF-CMK) and the enzyme's own prosegment. Ensure these are not present in your samples unless intended. - General Inhibitors: Certain chemicals can interfere with enzymatic assays. For example, EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%) should be avoided in sample preparations. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: H-Phe-Pro-Ala-pNA is a chromogenic peptide substrate used in biochemical assays to measure the activity of the enzyme Tripeptidyl Peptidase I (TPP-I).[3] TPP-I is a lysosomal protease that cleaves tripeptides from the N-terminus of proteins.
Q2: How does the this compound assay work?
A2: The enzyme TPP-I cleaves the bond between the tripeptide (Phe-Pro-Ala) and the p-nitroaniline (pNA) molecule. The released pNA has a yellow color and its absorbance can be measured spectrophotometrically at approximately 405 nm. The rate of pNA release is directly proportional to the TPP-I enzyme activity.
Q3: What is the optimal pH for a TPP-I assay?
A3: TPP-I is a lysosomal enzyme and thus has an acidic pH optimum. The highest activity is typically observed between pH 4.5 and 5.5.
Q4: My this compound substrate is difficult to dissolve. What should I do?
A4: It is common for chromogenic peptide substrates to have low solubility in aqueous solutions. To improve solubility, you can first dissolve the substrate in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution.[1] This stock can then be diluted to the final working concentration in your aqueous assay buffer.
Q5: How should I store my TPP-I enzyme and this compound substrate?
A5: For long-term stability, the TPP-I enzyme should be stored at -20°C or -80°C. It is best to aliquot the enzyme into single-use volumes to avoid repeated freeze-thaw cycles. The lyophilized this compound substrate should be stored at -20°C and protected from moisture.[2]
Experimental Protocols
Key Experiment: Determining TPP-I Activity
This protocol provides a general method for measuring TPP-I activity in a 96-well plate format using this compound as a substrate.
Materials:
-
Purified or recombinant TPP-I enzyme
-
This compound substrate
-
Assay Buffer: 100 mM Sodium Acetate, 100 mM NaCl, 0.1% Triton X-100, pH 5.0
-
p-Nitroaniline (pNA) standard
-
DMSO (for dissolving substrate and pNA standard)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature.
Procedure:
-
pNA Standard Curve Preparation:
-
Prepare a 10 mM stock solution of pNA in DMSO.
-
Create a series of dilutions of the pNA stock solution in the Assay Buffer to generate standards ranging from 0 to 200 µM.
-
Add 100 µL of each standard to separate wells of the 96-well plate.
-
-
Substrate Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 2 mM for a final assay concentration of 1 mM).
-
-
Enzyme Preparation:
-
Thaw the TPP-I enzyme on ice.
-
Dilute the enzyme to the desired concentration in cold Assay Buffer immediately before use.
-
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to each well (except for the standard curve wells).
-
Add 25 µL of the diluted enzyme solution or sample to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 25 µL of the diluted substrate solution to each well.
-
Immediately place the plate in the microplate reader, which has been pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm every minute for 30-60 minutes (kinetic reading).
-
-
Data Analysis:
-
Plot the absorbance values from the pNA standard curve against their known concentrations to generate a standard curve.
-
Calculate the initial reaction velocity (V₀) for each sample by determining the slope of the linear portion of the absorbance vs. time plot (ΔA/min).
-
Convert the V₀ (ΔA/min) to the rate of pNA production (µmol/min) using the standard curve.
-
Data Presentation
Table 1: Quantitative Parameters for TPP-I Assays
| Parameter | Value | Substrate | Notes |
| Wavelength (λmax) | ~405 nm | p-nitroaniline | The exact wavelength can vary slightly depending on the buffer composition. |
| Km | 1.7 mM | Suc-Ala-Ala-Pro-Phe-pNA | This is a similar substrate and provides an estimate for the Km of this compound.[2][4] |
| Optimal pH | 4.5 - 5.5 | This compound | TPP-I is a lysosomal enzyme with an acidic pH optimum. |
| Inhibitor IC50 | ~43 nM | TPP-I Prosegment | The prosegment is a potent, slow-binding inhibitor of TPP-I at pH 5.5. |
Visualizations
Diagrams
Caption: Enzymatic cleavage of this compound by TPP-I.
Caption: Troubleshooting workflow for low signal in this compound assays.
Caption: Relationship between causes of low signal and their solutions.
References
Technical Support Center: Optimizing Phe-Pro-Ala-pNA Concentration for Kinetic Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of the chromogenic substrate Phe-Pro-Ala-pNA in kinetic studies. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in a typical kinetic assay?
A1: The optimal concentration of this compound is highly dependent on the specific enzyme being studied and the assay conditions. It is crucial to experimentally determine the Michaelis constant (Kₘ), which represents the substrate concentration at which the reaction velocity is half of the maximum velocity (Vₘₐₓ).[1][2] For most accurate kinetic characterization, it is recommended to use a range of substrate concentrations both below and above the Kₘ value. A common starting point is to test concentrations ranging from 0.1 to 10 times the estimated Kₘ. For routine enzyme activity measurements, a substrate concentration of 10-20 times the Kₘ is often used to ensure the enzyme is saturated and operating at or near its Vₘₐₓ.[2]
Q2: How do I dissolve this compound, which has limited aqueous solubility?
A2: Due to the hydrophobic nature of the phenylalanine residue, this compound and similar peptide substrates often exhibit poor solubility in aqueous buffers.[3] To prepare a stock solution, first dissolve the peptide in a minimal amount of an organic co-solvent such as dimethyl sulfoxide (DMSO).[3][4] From this high-concentration stock, you can then make serial dilutions into your aqueous assay buffer to achieve the desired final concentrations. It is important to ensure that the final concentration of the organic solvent in the assay is low (typically <1-5%) to avoid potential inhibition or denaturation of the enzyme.
Q3: What are the signs of substrate inhibition and how can it be avoided?
A3: Substrate inhibition occurs when the reaction rate decreases at very high substrate concentrations.[5] This can lead to an underestimation of Vₘₐₓ and an incorrect determination of kinetic parameters. To identify substrate inhibition, it is essential to perform a substrate titration experiment over a wide range of this compound concentrations. If substrate inhibition is occurring, a plot of initial velocity versus substrate concentration will show an initial increase, reach a peak, and then decline at higher concentrations.[5] To avoid this issue, use a substrate concentration that is at or just below the point of maximum velocity.[5]
Q4: At what wavelength should I measure the absorbance of the released p-nitroaniline (pNA)?
A4: The release of the chromophore p-nitroaniline (pNA) from the substrate results in a yellow color. The absorbance of pNA should be measured spectrophotometrically at or near 405 nm.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during kinetic assays with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | Incorrect buffer pH or ionic strength: The enzyme may have a narrow optimal pH range. | Prepare fresh buffer and verify the pH. Test a range of pH values to find the optimum for your enzyme. |
| Inactive enzyme: Improper storage or handling may have led to enzyme degradation. | Ensure the enzyme has been stored at the correct temperature. Perform a positive control experiment with a known active enzyme batch. | |
| Substrate degradation: The pNA substrate may be unstable under certain conditions. | Prepare fresh substrate solutions daily. Protect the stock solution from light.[7] | |
| High Background Absorbance | Spontaneous substrate hydrolysis: Non-enzymatic breakdown of the substrate can occur, especially at high pH or temperature.[1] | Run a "no-enzyme" blank control to measure the rate of spontaneous hydrolysis. Subtract this rate from your experimental data. |
| Interfering substances in the sample: Components in your enzyme preparation may absorb at 405 nm. | Run a "no-substrate" blank to measure the background absorbance from your sample. | |
| Non-linear Reaction Progress Curves | Substrate depletion: At low substrate concentrations, the substrate is rapidly consumed, leading to a decrease in the reaction rate over time. | Use a higher substrate concentration or shorten the reaction time to measure the initial linear rate. |
| Enzyme instability: The enzyme may be losing activity over the course of the assay. | Check the stability of your enzyme under the assay conditions. Consider adding stabilizing agents like BSA or glycerol. | |
| Product inhibition: The released pNA or the peptide fragment may inhibit the enzyme. | Measure the initial velocity of the reaction where product concentration is minimal. | |
| Poor Reproducibility | Inaccurate pipetting: Errors in dispensing small volumes of enzyme or substrate. | Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. |
| Temperature fluctuations: Enzyme activity is highly sensitive to temperature changes. | Use a temperature-controlled microplate reader or water bath to maintain a constant assay temperature.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Substrate: Accurately weigh out the desired amount of this compound powder.
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the powder to create a high-concentration stock solution (e.g., 10-100 mM).
-
Vortexing: Vortex the solution thoroughly to ensure the substrate is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C, protected from light, to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Optimal this compound Concentration and Kinetic Parameters (Kₘ and Vₘₐₓ)
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer at the optimal pH for your enzyme (e.g., 50 mM Tris-HCl, pH 8.0).
-
Enzyme Solution: Dilute your enzyme stock to a fixed, appropriate concentration in the assay buffer. The optimal enzyme concentration should be determined in preliminary experiments to ensure a linear reaction rate over the desired time.
-
Substrate Dilutions: Prepare a series of dilutions of your this compound stock solution in the assay buffer to cover a wide range of final concentrations (e.g., 0.05 mM to 5 mM).
-
-
Assay Setup (96-well plate format):
-
Add the assay buffer and the different substrate dilutions to the wells of a clear, flat-bottom 96-well microplate.
-
Include control wells:
-
No-Enzyme Blank: Contains assay buffer and substrate, but no enzyme.
-
No-Substrate Blank: Contains assay buffer and enzyme, but no substrate.
-
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiating the Reaction:
-
Add the enzyme solution to each well to start the reaction.
-
Immediately place the plate in a microplate reader capable of measuring absorbance at 405 nm.
-
-
Data Collection:
-
Measure the absorbance at 405 nm at regular time intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Kₘ and Vₘₐₓ values.
-
Visualizations
Caption: Workflow for determining kinetic parameters (Kₘ and Vₘₐₓ).
Caption: Troubleshooting logic for kinetic assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Untitled Document [ucl.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
Effect of pH on Phe-Pro-Ala-pNA assay performance.
Welcome to the technical support center for the Phe-Pro-Ala-pNA chromogenic assay. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for common experimental challenges, with a specific focus on the effect of pH on assay performance.
Frequently Asked Questions (FAQs)
Q1: What type of enzyme is typically measured using the this compound substrate?
A1: this compound is a chromogenic substrate primarily used to measure the activity of tripeptidyl peptidase.[1][2] This enzyme cleaves the peptide bond on the C-terminal side of the alanine residue, releasing p-nitroaniline (pNA).
Q2: How does pH affect the performance of the this compound assay?
A2: The pH of the assay buffer is a critical parameter that significantly influences enzyme activity. Most enzymes have an optimal pH range at which they exhibit maximum catalytic activity. Deviations from this optimal pH can lead to a decrease in activity or even irreversible denaturation of the enzyme. For serine proteases, the ionization state of key catalytic residues, such as histidine, is pH-dependent, directly impacting their ability to catalyze the reaction.
Q3: What is the optimal pH for an assay using this compound?
A3: The optimal pH can vary depending on the specific tripeptidyl peptidase or other protease being assayed. While a universally optimal pH for all enzymes that cleave this compound is not defined, many proteases exhibit optimal activity in the neutral to slightly alkaline range (pH 7.0 - 9.0). For example, a serine protease with chymotrypsin specificity has been shown to have an optimal pH of 9.0 when using a similar substrate.[3] However, it is crucial to determine the optimal pH for your specific enzyme and experimental conditions empirically.
Q4: My this compound substrate is not dissolving well in the assay buffer. What can I do?
A4: Chromogenic substrates like this compound can sometimes have limited solubility in aqueous buffers. To improve solubility, you can first dissolve the substrate in a small amount of an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before diluting it to the final concentration in your assay buffer.[4] Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid inhibiting the enzyme.
Q5: The rate of color development in my assay is very low. Could pH be the issue?
A5: Yes, a suboptimal pH is a common reason for low reaction rates. If the pH of your assay buffer is outside the optimal range for your enzyme, its activity will be significantly reduced. We recommend performing a pH optimization experiment to determine the best pH for your assay. Other factors could include low enzyme concentration, incorrect substrate concentration, or the presence of inhibitors in your sample.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or very low signal (low absorbance at 405 nm) | 1. Suboptimal pH: The assay buffer pH is outside the optimal range for the enzyme. | 1. Perform a pH optimization experiment (see Experimental Protocols section). Test a range of pH values (e.g., 6.0 to 9.0) to find the optimal condition for your enzyme.[5] |
| 2. Inactive Enzyme: The enzyme may have been stored improperly or has lost activity over time. | 2. Use a fresh aliquot of the enzyme. Ensure proper storage conditions as per the manufacturer's instructions. | |
| 3. Incorrect Substrate Concentration: Substrate concentration is too low. | 3. Use the substrate at a concentration at or above its Km value for the enzyme, if known. | |
| High background signal (high absorbance in no-enzyme control) | 1. Substrate Instability: The this compound substrate may be hydrolyzing spontaneously at the assay pH. | 1. Measure the rate of substrate hydrolysis in the absence of the enzyme at different pH values to identify a range where the substrate is stable. |
| 2. Contaminated Reagents: Buffer or substrate solution may be contaminated with a protease. | 2. Use fresh, sterile-filtered buffers and substrate solutions. | |
| Assay signal is not linear over time | 1. Substrate Depletion: The substrate is being rapidly consumed by the enzyme. | 1. Reduce the enzyme concentration or the reaction time to ensure you are measuring the initial velocity. |
| 2. Enzyme Instability: The enzyme is not stable at the assay pH and is losing activity over time. | 2. Perform a pH stability study (see Experimental Protocols section) to determine the pH at which the enzyme is most stable for the duration of the assay. | |
| 3. Product Inhibition: The released p-nitroaniline or the cleaved peptide is inhibiting the enzyme. | 3. Analyze only the initial linear phase of the reaction. | |
| Poor reproducibility between replicates | 1. Inaccurate Pipetting: Inconsistent volumes of enzyme or substrate are being added. | 1. Use calibrated pipettes and ensure thorough mixing of reagents. Prepare a master mix for the reaction components where possible.[6] |
| 2. Temperature Fluctuations: The reaction temperature is not consistent across the plate or between experiments. | 2. Pre-incubate the plate and reagents at the desired reaction temperature. Use a temperature-controlled plate reader.[7] | |
| 3. Incorrect pH of Buffer: The buffer was not prepared correctly or the pH has shifted over time. | 3. Remake the buffer, ensuring accurate pH measurement. Check the pH of the buffer before each experiment. |
Data Presentation
Table 1: Hypothetical Effect of pH on the Relative Activity of a Tripeptidyl Peptidase with this compound
This table illustrates the expected outcome of a pH optimization experiment. The optimal pH for your specific enzyme may differ.
| pH | Buffer System | Relative Activity (%) |
| 6.0 | Phosphate | 35 |
| 6.5 | Phosphate | 58 |
| 7.0 | Phosphate/Tris-HCl | 85 |
| 7.5 | Tris-HCl | 98 |
| 8.0 | Tris-HCl | 100 |
| 8.5 | Tris-HCl | 92 |
| 9.0 | Glycine-NaOH | 70 |
| 9.5 | Glycine-NaOH | 45 |
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Hydrolysis
This protocol outlines a general procedure to determine the optimal pH for your enzyme of interest.
Materials:
-
Purified enzyme of interest
-
This compound substrate
-
A series of buffers with overlapping pH ranges (e.g., 50 mM Sodium Acetate for pH 4.0-5.5, 50 mM Sodium Phosphate for pH 6.0-7.5, 50 mM Tris-HCl for pH 7.5-9.0, 50 mM Glycine-NaOH for pH 9.0-10.5)[5][8]
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Buffers: Prepare a set of buffers covering the desired pH range (e.g., from pH 6.0 to 9.5 in 0.5 pH unit increments).
-
Prepare Substrate Stock Solution: Dissolve this compound in a minimal amount of DMF or DMSO and then dilute with deionized water to a final stock concentration (e.g., 10 mM).
-
Set up the Reaction Plate:
-
In each well of the 96-well plate, add 80 µL of the appropriate pH buffer.
-
Add 10 µL of the this compound stock solution to each well for a final concentration of 1 mM (or as desired).
-
Include control wells for each pH containing buffer and substrate but no enzyme (to measure background substrate hydrolysis).
-
-
Pre-incubate: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the Reaction: Add 10 µL of a pre-diluted enzyme solution to each well to start the reaction. The final enzyme concentration should be chosen to give a linear rate of absorbance increase over at least 10-15 minutes.
-
Monitor Absorbance: Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 405 nm. Record readings every 60 seconds for 15-30 minutes.
-
Data Analysis:
-
For each pH, calculate the initial reaction rate (V₀) by determining the slope of the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the no-enzyme control from the corresponding enzyme-containing wells.
-
Plot the reaction rate (V₀) as a function of pH. The pH at which the highest rate is observed is the optimal pH for the enzyme under these conditions.
-
Protocol 2: pH Stability of the Enzyme
This protocol assesses the stability of the enzyme at different pH values.
Procedure:
-
Prepare Buffers: Prepare the same set of pH buffers as in Protocol 1.
-
Incubate Enzyme at Different pHs: In separate tubes, dilute the enzyme to a working concentration in each of the different pH buffers.
-
Incubate: Incubate these enzyme-buffer solutions at the desired temperature (e.g., 37°C) for a set period (e.g., 1, 2, or 4 hours).
-
Measure Residual Activity: At the end of the incubation period, take an aliquot from each tube and measure its enzymatic activity using the standard assay protocol described in Protocol 1, performing the final reaction at the predetermined optimal pH.
-
Data Analysis: Express the residual activity as a percentage of the activity of the enzyme that was not pre-incubated (time zero). Plot the percent residual activity against the pre-incubation pH to determine the pH range in which the enzyme is most stable.
Visualizations
Caption: Workflow for determining the optimal pH for the this compound assay.
Caption: Effect of pH on enzyme structure and activity in the this compound assay.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fao.org [fao.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. docs.abcam.com [docs.abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimization and characterization of alkaline protease and carboxymethyl-cellulase produced by Bacillus pumillus grown on Ficus nitida wastes - PMC [pmc.ncbi.nlm.nih.gov]
Reducing background noise in Phe-Pro-Ala-pNA colorimetric assays.
Welcome to the technical support center for Phe-Pro-Ala-pNA colorimetric assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you achieve accurate and reproducible results in your experiments.
Troubleshooting Guide: Reducing High Background Noise
High background noise in your this compound assay can mask the true signal from your enzyme of interest, leading to reduced sensitivity and inaccurate data. This guide provides a systematic approach to identifying and resolving the common causes of elevated background signals.
Issue 1: High Background Signal in All Wells (Including Blanks)
This often indicates a systemic issue with the reagents or the assay protocol.
| Possible Cause | Recommended Solution |
| Spontaneous Substrate Hydrolysis | This compound, like other p-nitroanilide substrates, can undergo slow spontaneous hydrolysis, especially at alkaline pH.[1] Prepare aqueous solutions of the substrate immediately before use and keep them on ice.[1] Consider optimizing the assay pH to a more neutral range if compatible with your enzyme's activity. |
| Contaminated Reagents | Buffers or other reagents may be contaminated with proteases or other substances that cause non-specific signal generation. Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all solutions.[2] |
| Sub-optimal Assay Conditions | Incorrect incubation time or temperature can contribute to higher background. Carefully optimize these parameters. Start with the recommended conditions for your enzyme and then incrementally adjust to find the best signal-to-noise ratio.[3] |
| Reagent Quality | Ensure that the this compound substrate and other reagents are of high purity and suitable for your specific assay.[3] |
Issue 2: High Background Signal Only in Sample Wells
This typically points to interference from components within your sample.
| Possible Cause | Recommended Solution |
| Sample Matrix Effects | Components in your sample (e.g., lipids, salts, other proteins) may interfere with the assay. Diluting your samples can help reduce the concentration of these interfering substances.[3] |
| Particulate Matter | The presence of particulates in the sample can scatter light and increase absorbance readings. Pre-clearing samples by centrifugation or filtration can remove this interference.[3] |
| Dissolved Organic Matter | In complex samples, dissolved organic matter can contribute to a dark color, especially after alkalization steps, leading to interference.[2][4] Including a "sample blank" (sample without substrate) can help correct for this.[2][4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background in this compound assays?
A1: A common cause of high background is the spontaneous hydrolysis of the this compound substrate, which releases p-nitroaniline (pNA) non-enzymatically. This process can be exacerbated by factors such as alkaline pH and prolonged incubation times.[1] Reagent contamination and sample matrix effects are also significant contributors.[2][3]
Q2: How can I prepare and store my this compound substrate to minimize degradation?
A2: this compound should be stored as a lyophilized powder at -20°C for long-term stability (up to 36 months).[5] For use, create a concentrated stock solution in an organic solvent like DMSO and store it at -20°C for up to one month.[5][6] It is recommended to prepare fresh aqueous working solutions from the stock immediately before each experiment to minimize spontaneous hydrolysis.[1]
Q3: What are the optimal pH and buffer conditions for a this compound assay?
A3: The optimal pH is highly dependent on the specific enzyme being studied. While some enzymes have optimal activity at alkaline pH, this can increase substrate auto-hydrolysis. It is crucial to perform a pH optimization study for your enzyme. Commonly used buffers in the neutral to alkaline range include Tris-HCl and phosphate buffers.[2] For chymotrypsin-like proteases, a pH around 8.0 is often used.[7]
Q4: Can I use a blocking agent to reduce non-specific binding and background?
A4: Yes, blocking agents can be effective. While often associated with immunoassays, the principle of blocking non-specific binding can apply here, especially if your sample contains components that can interact non-specifically with the microplate. Common blocking agents include Bovine Serum Albumin (BSA) and Normal Goat Serum (NGS). The effectiveness of a blocking agent is assay-dependent, with NGS sometimes showing greater blocking activity due to its diverse protein composition compared to the single protein in BSA.[4][8]
Q5: How should I set up my controls to accurately measure background noise?
A5: To accurately determine and subtract background noise, you should include the following controls in your assay plate:
-
Blank Control: Contains all assay components (buffer, substrate) except the enzyme. This measures the rate of spontaneous substrate hydrolysis.[3]
-
Sample Blank: Contains the buffer and your sample, but not the this compound substrate. This accounts for any intrinsic absorbance of your sample.[4]
Experimental Protocols
Protocol for Optimizing Assay Buffer pH
-
Prepare a series of buffers: Create a range of buffers with different pH values (e.g., in 0.5 pH unit increments from pH 6.0 to 9.0).[2]
-
Set up the reaction: In a 96-well plate, for each pH to be tested, prepare wells containing the buffer and a fixed concentration of this compound.
-
Equilibrate: Incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.[3]
-
Initiate the reaction: Add a fixed amount of your enzyme to the wells.
-
Monitor absorbance: Immediately begin reading the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes).[3]
-
Calculate initial velocity: Determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot for each pH.
-
Determine optimal pH: Plot the initial velocities against the pH to identify the pH that yields the highest enzyme activity with an acceptable background (measured in parallel wells without enzyme).
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. adooq.com [adooq.com]
- 6. glpbio.com [glpbio.com]
- 7. Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Phe-Pro-Ala-pNA stability and storage conditions.
Welcome to the technical support center for the chromogenic substrate, Phenylalanine-Proline-Alanine-p-nitroanilide (Phe-Pro-Ala-pNA). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of this substrate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound?
For long-term storage, lyophilized this compound should be stored at -20°C in a desiccated environment. Under these conditions, the product is stable for up to 36 months.[1] To prevent the absorption of moisture, ensure the container is tightly sealed.
Q2: How should I store this compound once it is in solution?
Once dissolved, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C and are typically stable for up to one month.[1] For shorter-term storage, solutions prepared in sterile water may be kept at 2-8°C for over six months, although stability is reduced in alkaline buffers.[2]
Q3: What solvents can be used to dissolve this compound?
This compound can be dissolved in sterile water. For peptides with lower aqueous solubility, Dimethyl sulfoxide (DMSO) can be used as an initial solvent, followed by dilution with an aqueous buffer.[2] When using DMSO, it is advisable to keep the final concentration in the assay mixture low, preferably not exceeding 1%, to avoid potential interference with enzymatic activity.
Q4: Is this compound sensitive to light?
Yes, it is recommended to protect both the lyophilized powder and solutions of this compound from light to prevent potential photodegradation. Store in amber vials or cover containers with aluminum foil.
Stability Data
The stability of this compound is influenced by several factors, including temperature, pH, and the solvent system used. The primary degradation pathway for peptide p-nitroanilides is the hydrolysis of the amide bond, releasing the chromophore p-nitroaniline.
| Parameter | Condition | Recommendation/Observation | Citation |
| Temperature | Lyophilized | Stable for up to 36 months at -20°C. | [1] |
| In Solution | Stable for up to 1 month at -20°C. | [1] | |
| Stability decreases with increasing temperature. An increase of 1°C can increase the reaction velocity by 2.5-7.5%. | [2] | ||
| pH | General | More stable in slightly acidic to neutral pH. | |
| Alkaline pH | Stability is considerably reduced in alkaline buffers. | [2] | |
| Acidic pH | Protonation of active site residues can affect enzymatic hydrolysis rates. | [3][4] | |
| Solvent | Aqueous Solution | Stable for over 6 months at 2-8°C when prepared in sterile water. | [2] |
| Organic Co-solvents | DMSO can be used for initial dissolution, but the final concentration should be minimized. | [2] | |
| Light | All forms | Protect from light to prevent photodegradation. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) | Citation |
| No or Low Signal | Substrate Degradation: Improper storage has led to hydrolysis of the pNA group. | Prepare a fresh solution of this compound from lyophilized powder. Always store aliquots at -20°C and avoid freeze-thaw cycles. | [1] |
| Incorrect Buffer pH: The pH of the assay buffer is outside the optimal range for the enzyme, affecting its activity. | Optimize the pH of your assay buffer to match the enzyme's optimal activity range. The optimal pH for enzymatic activity with this substrate can vary, for example, pH 6.0 for SedB and SedC, and 5.0 for SedD from Aspergillus fumigatus. | [1] | |
| Enzyme Inactivity: The enzyme has lost activity due to improper storage or handling. | Verify the activity of your enzyme using a positive control. | ||
| High Background Signal | Spontaneous Hydrolysis: The substrate is hydrolyzing non-enzymatically. This can be exacerbated by high pH or temperature. | Lower the pH of the assay buffer if possible, without compromising enzyme activity. Run the assay at the lowest feasible temperature. Include a "no enzyme" control to measure the rate of spontaneous hydrolysis. | [2] |
| Contamination: The substrate solution or buffer is contaminated with other proteases. | Use sterile water and reagents to prepare solutions. Filter-sterilize the buffer if necessary. | ||
| Inconsistent Results | Inaccurate Pipetting: Inconsistent volumes of substrate or enzyme are being added. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Temperature Fluctuations: The temperature is not consistent across all wells or between experiments. | Pre-incubate all reagents and the plate at the assay temperature. Use a temperature-controlled plate reader. | [2] | |
| Incomplete Dissolution: The substrate is not fully dissolved, leading to variations in concentration. | Ensure the substrate is completely dissolved before use. Sonication may aid in dissolving peptides. |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol provides a framework for determining the stability of this compound under specific experimental conditions.
1. Preparation of Stock Solution:
-
Dissolve lyophilized this compound in a suitable solvent (e.g., sterile water or DMSO) to a concentration of 10 mM.
-
If using DMSO, ensure the final concentration in the stability study does not exceed 1%.
2. Preparation of Test Solutions:
-
Prepare a series of buffers at different pH values (e.g., pH 4, 5, 6, 7, 8, 9, 10).
-
Dilute the this compound stock solution into each buffer to a final concentration of 1 mM.
-
Prepare separate sets of these solutions for incubation at different temperatures (e.g., 4°C, 25°C, 37°C).
3. Incubation:
-
Incubate the test solutions at the selected temperatures.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each test solution.
4. Analysis of Degradation:
-
The primary degradation product is p-nitroaniline. The extent of hydrolysis can be quantified by measuring the absorbance at 405 nm.
-
For each time point, measure the absorbance of the collected aliquot using a spectrophotometer.
-
A standard curve of p-nitroaniline can be used to determine the concentration of the released chromophore.
-
Alternatively, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the intact substrate and its degradation products. A reverse-phase C18 column is typically suitable.
5. Data Analysis:
-
Plot the concentration of intact this compound or the concentration of released p-nitroaniline against time for each condition (pH and temperature).
-
From these plots, you can determine the rate of degradation and the half-life of the substrate under each condition.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Troubleshooting workflow for this compound assays.
References
- 1. This compound peptide [novoprolabs.com]
- 2. Substrates in Practice - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phe-Pro-Ala-pNA-Based Assays
This guide provides troubleshooting and support for researchers utilizing Phe-Pro-Ala-pNA and similar p-nitroanilide (pNA) based chromogenic substrates for protease activity analysis. The content is designed to help identify and resolve common sources of interference, ensuring data accuracy and reliability.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during pNA-based protease assays in a question-and-answer format.
Q1: My negative control wells (no enzyme) show high background absorbance. What is the likely cause?
High background in the absence of your target enzyme is typically due to one of two factors: substrate instability or contamination.
-
Substrate Instability (Autohydrolysis): The pNA substrate can spontaneously hydrolyze, especially under non-optimal pH or temperature conditions, releasing the pNA chromophore.[1][2] This leads to a gradual increase in absorbance over time, independent of enzymatic activity.
-
Contamination: Reagents (buffer, substrate stock) or the microplate itself may be contaminated with other proteases that can cleave the substrate.
Troubleshooting Steps:
-
Run a Substrate Stability Control: Incubate the substrate in the assay buffer under the exact experimental conditions (time, temperature, pH) but without any enzyme. A significant increase in absorbance over time confirms autohydrolysis.
-
Use Fresh Reagents: Prepare fresh assay buffer and dilute a fresh aliquot of the substrate stock.
-
Test Individual Components: Test each reagent individually for contaminating activity.
Q2: My test compound shows significant activity (inhibition or activation), but I suspect it's an artifact. How can I confirm assay interference?
Test compounds can interfere with the assay readout through several mechanisms that are unrelated to true enzyme modulation.[3] The most common are optical interference (color) and physical interference (precipitation).
Initial Control Experiment: The most crucial control is to measure the absorbance of the test compound in the complete assay system without the enzyme . If you observe a high signal that correlates with the compound's concentration, it strongly indicates interference.[3][4]
Q3: How do I specifically identify and correct for interference from a colored test compound?
Colored compounds, particularly those with a yellow hue, can absorb light near the 405 nm detection wavelength of pNA, leading to a false-positive signal.[5][6]
Troubleshooting Steps:
-
Measure Compound Absorbance Spectrum: Scan the absorbance of your compound across a range of wavelengths (e.g., 300-700 nm) at its final assay concentration. Significant absorbance at or near 405 nm confirms color interference.[4]
-
Run a "Compound-Only" Control: For every experiment, include control wells containing the assay buffer, substrate, and the test compound at its final concentration, but no enzyme .
-
Data Correction: Subtract the absorbance value of the corresponding "compound-only" control well from the value of the well that includes the enzyme. This corrected value represents the true enzymatic activity.[6]
Q4: My results are erratic, and I see visible cloudiness or precipitate in some wells. What is the problem and how can I fix it?
Precipitation of a test compound can scatter light, leading to artificially high and highly variable absorbance readings that do not reflect enzyme activity.[7][8] This is a common issue for hydrophobic compounds when diluted from a DMSO stock into an aqueous assay buffer.[9]
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the plate against a dark background or under a microscope for signs of precipitation.[9]
-
Light Scattering Measurement: Measure the absorbance of the wells at a wavelength where neither pNA nor the compound should absorb, such as 600-700 nm. An increase in absorbance at these wavelengths is a direct indicator of light scattering from a precipitate.[9]
-
Mitigation Strategies:
-
Lower the final concentration of the test compound.
-
Decrease the concentration of the DMSO stock solution to minimize "solvent shock" upon dilution.[7]
-
Perform serial dilutions of the compound into the assay buffer rather than a single large dilution step.[7]
-
Ensure the assay buffer is pre-warmed to the experimental temperature before adding the compound.[9]
-
Q5: My results are not reproducible between experiments. What are the common sources of variability?
Poor reproducibility can stem from minor, often overlooked variations in the experimental setup.
-
Inconsistent Reagent Handling: Reagents that are not completely thawed and mixed can lead to concentration gradients.[10]
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Ensure plates are properly pre-incubated to reach thermal equilibrium.[11]
-
Solvent Effects (DMSO): The final concentration of DMSO can impact enzyme stability and activity.[12][13] Even small variations in the final DMSO percentage across wells can introduce errors. It is critical to maintain a constant final DMSO concentration in all wells, including controls.[9]
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of error.[14] Use calibrated pipettes and prepare master mixes whenever possible.[10]
Data Presentation
Table 1: Common Assay Interferences and Mitigation Strategies
| Interference Type | Primary Cause | Detection Method | Mitigation Strategy |
| Color Interference | Test compound absorbs light near 405 nm.[5] | Spectrophotometric scan of the compound; high absorbance in a no-enzyme control. | Subtract the absorbance of a parallel "compound + substrate" control from the experimental well.[6] |
| Compound Precipitation | Poor solubility of the test compound in aqueous assay buffer.[7] | Visual inspection (cloudiness); measurement of light scatter at >600 nm.[9] | Lower compound concentration; decrease DMSO stock concentration; use serial dilutions.[7] |
| Substrate Instability | Spontaneous (non-enzymatic) hydrolysis of the pNA substrate.[2] | Increased absorbance over time in a "substrate + buffer only" control. | Optimize pH and temperature; use fresh, properly stored substrate. |
| Solvent Effects | DMSO or other organic solvents affecting enzyme structure/activity.[15] | Inconsistent results that correlate with slight changes in solvent concentration. | Maintain a fixed final solvent concentration across all wells, including standards and controls.[9] |
Table 2: Quantitative Parameters for pNA-Based Assays
| Parameter | Value / Condition | Significance | Reference |
| pNA Detection Wavelength | 405 - 410 nm | Wavelength of maximum absorbance for the released p-nitroaniline chromophore. | [16][17] |
| Molar Extinction Coefficient (ε) of pNA | ~8,800 M⁻¹cm⁻¹ | Used to convert absorbance units to molar concentration of product formed (via Beer-Lambert law). | [16] |
| Typical Final DMSO Concentration | 0.1% - 5% (v/v) | Common range for compound screening; higher concentrations may be needed but can inhibit many enzymes. | [13] |
| Common Interfering Reagents | EDTA (>0.5 mM), SDS (>0.2%), Sodium Azide (>0.2%) | These common lab reagents can inhibit protease activity and should be avoided in the final assay mixture. | [10] |
Experimental Protocols
Protocol 1: Control for Compound Color Interference
This protocol determines the intrinsic absorbance of a test compound at the assay wavelength.
-
Plate Setup: Designate wells on a 96-well clear, flat-bottom plate for your test compound.
-
Reagent Preparation: Prepare serial dilutions of your test compound in the assay buffer at 2x the final desired concentrations.
-
Assay Addition:
-
Add 50 µL of assay buffer to each control well.
-
Add 50 µL of your 2x compound dilutions to the corresponding wells.
-
Crucially, add 50 µL of assay buffer in place of the enzyme solution.
-
-
Incubation: Incubate the plate under the same conditions as your main experiment (e.g., 30 minutes at 37°C).
-
Measurement: Read the absorbance at 405 nm.
-
Analysis: The resulting values represent the background absorbance from your compound. These values should be subtracted from the corresponding wells in your main experimental plate containing the enzyme.
Protocol 2: Assay for Compound Precipitation (Light Scatter)
This protocol assesses compound solubility under the exact assay conditions.[9]
-
Plate Setup: Use a 96-well clear, flat-bottom plate.
-
Reagent Preparation:
-
Prepare a serial dilution of your test compound in assay buffer at the final desired concentrations.
-
Include a "Negative Control" (buffer + equivalent % DMSO, no compound).
-
Include a "Blank" (buffer only).
-
-
Incubation: Incubate the plate for the same duration as your enzymatic assay (e.g., 30 minutes at 37°C).
-
Measurement: Use a plate reader to measure the absorbance (optical density) at a non-interfering wavelength, typically between 600 nm and 700 nm.
-
Analysis: Compare the absorbance of the compound-containing wells to the Negative Control. A concentration-dependent increase in absorbance indicates the formation of a precipitate that is scattering light. The highest compound concentration that does not show a significant increase in scattering is considered its kinetic solubility limit under these conditions.[9]
Visual Guides and Workflows
Caption: The enzymatic cleavage of this compound releases a yellow product detected at 405 nm.
Caption: A decision tree for troubleshooting common sources of assay interference.
References
- 1. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 2. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 3. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DMSO-related effects in protein characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Correcting for Substrate Inhibition with Phe-Pro-Ala-pNA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to substrate inhibition when using the chromogenic substrate Phe-Pro-Ala-pNA in enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition and why does it occur with this compound?
Substrate inhibition is a common enzymatic phenomenon where the reaction rate decreases at high substrate concentrations. This occurs when a second molecule of the substrate, in this case, this compound, binds to a secondary, non-catalytic (allosteric) site on the enzyme. This binding can induce a conformational change that reduces the enzyme's catalytic efficiency, leading to a decrease in the observed reaction velocity.
Q2: How can I determine if my enzyme is being inhibited by high concentrations of this compound?
The most direct method is to perform a substrate titration experiment. By measuring the initial reaction velocity across a wide range of this compound concentrations, you can plot velocity versus substrate concentration. If substrate inhibition is occurring, the plot will show an initial increase in velocity, reach a maximum (Vmax), and then decrease as the substrate concentration continues to rise.
Q3: What is the optimal concentration of this compound to use in my assay to avoid substrate inhibition?
The optimal concentration is the point at which the enzyme exhibits its maximum velocity (Vmax) before the rate begins to decline. This is determined from the substrate titration curve. Using a substrate concentration at or slightly below this peak will ensure that you are measuring the true maximal activity of your enzyme without the confounding effect of inhibition.
Q4: Can I still calculate kinetic parameters like Km and Vmax in the presence of substrate inhibition?
Yes, but the standard Michaelis-Menten equation needs to be modified to account for the inhibitory effect. The data from your substrate titration experiment can be fitted to a substrate inhibition model to determine the Michaelis constant (Km), maximum velocity (Vmax), and the substrate inhibition constant (Ki).
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Non-linear reaction progress curves at high substrate concentrations. | The enzyme is being inhibited by the high concentration of this compound. | Perform a substrate titration experiment to identify the optimal substrate concentration that gives the maximum reaction velocity before inhibition occurs. Use this optimal concentration for subsequent experiments. |
| The substrate is precipitating out of solution at high concentrations. | Ensure that the this compound is fully dissolved in the assay buffer. You may need to use a small amount of an organic solvent like DMSO to aid solubility, but be sure to include a solvent control in your experiment. | |
| Difficulty in determining Vmax from the substrate titration curve. | The range of substrate concentrations tested is not wide enough to observe the peak and subsequent decline in velocity. | Extend the range of this compound concentrations used in your titration experiment. Ensure you have sufficient data points both before and after the observed peak in activity. |
| The data is noisy, making it difficult to accurately fit the curve. | Ensure proper mixing of reagents and temperature control during the assay. Increase the number of replicates for each substrate concentration to improve the reliability of your data. | |
| Calculated Km and Ki values have high standard errors. | The data points are not well-distributed across the substrate concentration range, particularly around the Km and Ki values. | Design your substrate titration experiment with more data points clustered around the estimated Km and the concentration at which inhibition begins. |
| The chosen kinetic model does not accurately describe the data. | Ensure you are using a non-linear regression model that specifically accounts for substrate inhibition. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol describes how to perform a substrate titration experiment to identify the optimal concentration of this compound and to determine the kinetic parameters Vmax, Km, and Ki.
Materials:
-
Enzyme of interest
-
This compound
-
Assay buffer (optimized for your enzyme)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Dimethyl sulfoxide (DMSO), if required for substrate solubility
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in the assay buffer (or DMSO if necessary) to create a high-concentration stock solution.
-
Prepare serial dilutions of the substrate: From the stock solution, prepare a series of dilutions of this compound in the assay buffer. The final concentrations should cover a wide range, for example, from 0.1 to 10 times the expected Km.
-
Set up the assay plate: In a 96-well plate, add a fixed volume of each substrate dilution to triplicate wells. Also, include a set of blank wells for each substrate concentration containing only the assay buffer and the substrate dilution (no enzyme).
-
Pre-incubate the plate: Equilibrate the plate to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction: Add a fixed volume of a pre-diluted enzyme solution to each well (except the blanks) to start the reaction.
-
Measure absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Calculate initial reaction rates: For each substrate concentration, determine the initial velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Plot the data: Plot the initial velocity (V₀) against the substrate concentration. The resulting curve should initially show an increase in velocity with increasing substrate concentration and then may decrease at higher concentrations if substrate inhibition is present.
-
Determine the optimal substrate concentration: Identify the concentration of this compound that gives the maximum velocity before any downturn. This is your optimal substrate concentration for routine assays.
-
Data Analysis: Fit the data to the substrate inhibition equation (see below) using a non-linear regression software to determine Vmax, Km, and Ki.
Equation for Substrate Inhibition:
Where:
-
V = Initial reaction velocity
-
Vmax = Maximum reaction velocity
-
[S] = Substrate concentration
-
Km = Michaelis constant
-
Ki = Substrate inhibition constant
Data Presentation
Table 1: Example Data Layout for Substrate Titration Experiment
| [this compound] (µM) | Replicate 1 (Abs/min) | Replicate 2 (Abs/min) | Replicate 3 (Abs/min) | Average Velocity (µM/min) | Std. Dev. |
| 0 | |||||
| 10 | |||||
| 25 | |||||
| 50 | |||||
| 100 | |||||
| 250 | |||||
| 500 | |||||
| 1000 | |||||
| 2500 | |||||
| 5000 |
Table 2: Calculated Kinetic Parameters from Substrate Titration
| Parameter | Value | Standard Error |
| Vmax (µM/min) | ||
| Km (µM) | ||
| Ki (µM) |
Visualizations
Caption: Mechanism of substrate inhibition with this compound.
Caption: Experimental workflow for correcting substrate inhibition.
Technical Support Center: Optimizing Phe-Pro-Ala-pNA Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation time for enzymatic reactions involving the chromogenic substrate Phenylalanine-Proline-Alanine-p-nitroanilide (Phe-Pro-Ala-pNA).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the optimization of incubation time for this compound reactions.
Question: Why am I seeing no or very low p-nitroanilide (pNA) signal (low absorbance at 405 nm) even after a long incubation time?
Answer:
There are several potential reasons for a lack of signal in your assay. Consider the following troubleshooting steps:
-
Enzyme Activity:
-
Inactive Enzyme: Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.
-
Incorrect pH or Temperature: Verify that the assay buffer pH and incubation temperature are optimal for your specific enzyme. Most serine proteases that cleave this substrate have a neutral to slightly alkaline pH optimum.[1]
-
Presence of Inhibitors: Your sample may contain inhibitors. Sodium azide, for example, can inhibit peroxidase activity if a coupled assay is being used.[2] High concentrations of salts or chelating agents like EDTA can also inhibit enzyme activity.
-
-
Substrate Integrity:
-
Substrate Degradation: Ensure the this compound substrate has been stored properly, protected from light and moisture. Prepare fresh substrate solutions for each experiment.
-
-
Assay Conditions:
-
Incorrect Wavelength: Confirm that you are measuring the absorbance at the correct wavelength for pNA, which is typically 405-410 nm.
-
Insufficient Incubation Time: While you may have incubated for a long time, it's possible the enzyme concentration is too low to produce a detectable signal within that timeframe.
-
Question: My reaction starts, but the rate is not linear and plateaus too quickly. What could be the cause?
Answer:
A non-linear reaction rate that quickly plateaus is often indicative of substrate depletion or enzyme instability.
-
Substrate Limitation: If the enzyme concentration is too high relative to the substrate concentration, the substrate will be rapidly consumed, leading to a flattening of the reaction curve. To address this, you can either decrease the enzyme concentration or increase the initial substrate concentration. It is crucial to operate under conditions where less than 10-15% of the substrate is consumed to maintain initial velocity kinetics.
-
Enzyme Instability: The enzyme may not be stable under the chosen assay conditions for the entire duration of the incubation. This can be influenced by factors such as pH, temperature, or the presence of proteases in the sample. Consider performing a time-course experiment to assess the stability of your enzyme over time.
-
Product Inhibition: The product of the reaction, in this case, p-nitroanilide or the cleaved peptide, may be inhibiting the enzyme. While less common for pNA itself, this can be tested by adding a known amount of product to the initial reaction mixture and observing the effect on the initial velocity.
Question: I am observing a high background signal in my negative control wells (no enzyme). How can I reduce this?
Answer:
High background can be caused by several factors, leading to inaccurate measurements.
-
Substrate Instability: The this compound substrate may be spontaneously hydrolyzing under your assay conditions (e.g., high pH or temperature). To test for this, incubate the substrate in the assay buffer without the enzyme and monitor the absorbance at 405 nm over time. If you observe a significant increase in absorbance, consider adjusting the buffer pH or temperature.
-
Contamination: The substrate solution, buffer, or the microplate itself may be contaminated with a substance that absorbs at 405 nm or with a contaminating enzyme. Use fresh, high-quality reagents and sterile microplates.
-
Sample Interference: If you are using complex biological samples, components within the sample may absorb light at 405 nm. Always include a sample blank (sample without substrate) to correct for this.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for a this compound reaction?
A1: The optimal incubation time is not a single value but depends on several factors, including enzyme concentration, substrate concentration, temperature, and pH. The goal is to find a time point within the linear range of the reaction, where the product formation is directly proportional to the enzyme concentration. This is typically determined by running a time-course experiment.
Q2: How do I perform a time-course experiment to determine the optimal incubation time?
A2: A time-course experiment involves measuring the absorbance of the reaction mixture at multiple time points. You would set up your reaction as usual and record the absorbance at regular intervals (e.g., every 1-5 minutes) for a period long enough to observe the reaction progress from the initial linear phase to the plateau. The optimal incubation time for subsequent endpoint assays would be a point within the initial linear phase.
Q3: What are the typical kinetic parameters for enzymes that cleave this compound?
A3: The kinetic parameters (Km and kcat) are specific to the enzyme being studied. For example, for tripeptidyl-peptidase II, a related substrate, Ala-Ala-Phe-pNA, exhibits certain kinetic parameters that are pH-dependent.[1] It is recommended to determine these parameters empirically for your specific enzyme and conditions.
Q4: Can I use a kinetic or endpoint assay for my experiments?
A4: Both kinetic and endpoint assays can be used. A kinetic assay, where the absorbance is measured continuously, provides more detailed information about the reaction rate and can help identify issues like substrate depletion or enzyme instability in real-time. An endpoint assay, where the reaction is stopped after a fixed incubation time, is simpler to perform but requires careful optimization of the incubation time to ensure the reaction is still in the linear range when it is stopped.
Experimental Protocols
Protocol: Optimization of Incubation Time for this compound Hydrolysis
This protocol outlines a general procedure to determine the optimal incubation time for a tripeptidyl peptidase-like enzyme using this compound as a substrate.
Materials:
-
Purified tripeptidyl peptidase or cell lysate containing the enzyme of interest.
-
This compound substrate stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
96-well clear flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the enzyme in Assay Buffer. The optimal concentration should be determined in a separate enzyme titration experiment.
-
Prepare a series of substrate dilutions in Assay Buffer from the stock solution. A typical starting concentration might be 1 mM.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 25 µL of the enzyme working solution to the appropriate wells.
-
For negative control wells, add 25 µL of Assay Buffer instead of the enzyme solution.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the this compound substrate solution to all wells.
-
Immediately place the microplate in the plate reader, pre-set to the reaction temperature.
-
Measure the absorbance at 405 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Subtract the average absorbance of the negative control wells from the absorbance readings of the enzyme-containing wells at each time point.
-
Plot the corrected absorbance (product concentration) against time.
-
Identify the linear portion of the curve. The optimal incubation time for endpoint assays is a time point within this linear range.
-
Data Presentation
Table 1: Effect of Incubation Time on p-Nitroanilide (pNA) Formation
| Incubation Time (minutes) | Absorbance at 405 nm (Corrected) |
| 0 | 0.000 |
| 5 | 0.152 |
| 10 | 0.305 |
| 15 | 0.458 |
| 20 | 0.610 |
| 25 | 0.755 |
| 30 | 0.890 |
| 35 | 0.985 |
| 40 | 1.050 |
| 45 | 1.085 |
| 50 | 1.100 |
| 55 | 1.105 |
| 60 | 1.105 |
Note: This is a representative dataset and actual results may vary depending on the specific enzyme and experimental conditions.
Visualizations
Caption: Workflow for optimizing incubation time in a this compound assay.
References
Validation & Comparative
A Comparative Guide to Tripeptidyl Peptidase Substrates: Phe-Pro-Ala-pNA vs. Fluorogenic Alternatives
For researchers, scientists, and drug development professionals engaged in the study of tripeptidyl peptidase I (TPP-I), the selection of an appropriate substrate is paramount for generating robust and sensitive assay data. This guide provides a detailed comparison of the traditional chromogenic substrate, Phenylalanine-Proline-Alanine p-nitroanilide (Phe-Pro-Ala-pNA), with modern fluorogenic substrates, offering insights into their respective performance characteristics based on available experimental data.
At a Glance: Chromogenic vs. Fluorogenic Substrates for TPP-I
The fundamental difference between these two classes of substrates lies in the reporter molecule released upon enzymatic cleavage. Chromogenic substrates, like this compound, release p-nitroaniline (pNA), a colored compound that can be quantified using absorbance spectrophotometry. In contrast, fluorogenic substrates release a fluorescent molecule, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-carbamoylmethylcoumarin (ACC), which is measured using a fluorometer. This distinction in the detection method underpins the significant performance differences outlined below.
| Feature | This compound (Chromogenic) | Fluorogenic Substrates (e.g., Arg-Nle-Nle-AMC) |
| Detection Method | Absorbance (Colorimetric) | Fluorescence |
| Typical Wavelength | ~405 nm | Ex: ~380 nm / Em: ~460 nm |
| Sensitivity | Lower | Significantly Higher |
| Assay Format | Endpoint or Kinetic | Endpoint or Kinetic |
| Signal Generation | Release of p-nitroaniline | Release of a fluorophore (e.g., AMC, ACC) |
| Kinetic Parameters | Specific Km and Vmax values for this compound with TPP-I are not readily available in the reviewed literature. | Generally exhibit high catalytic efficiency (kcat/Km). For example, novel fluorogenic peptides with a P3 Arginine residue have been shown to be superior to commonly used substrates like Ala-Ala-Phe-AMC.[1] |
| Advantages | Cost-effective, straightforward protocol. | High sensitivity, wider dynamic range, suitable for high-throughput screening. |
| Disadvantages | Lower sensitivity, potential for interference from colored compounds in the sample. | Higher cost, potential for quenching or autofluorescence from sample components. |
Delving Deeper: Performance and Applications
Fluorogenic assays are generally recognized for their superior sensitivity compared to chromogenic alternatives. The use of fluorescence detection allows for the quantification of much lower concentrations of enzymatic product, making these substrates ideal for applications where enzyme concentrations are low or when high sensitivity is required, such as in high-throughput screening of potential inhibitors. Research has focused on developing fluorogenic substrates with optimized peptide sequences to enhance specificity and catalytic efficiency for TPP-I.[1] For instance, the development of substrates incorporating 7-amino-4-carbamoylmethylcoumarin (ACC) has been shown to provide a threefold increase in quantum yield over the more traditional 7-amino-4-methylcoumarin (AMC), allowing for the use of lower enzyme and substrate concentrations.
While specific kinetic parameters for the cleavage of this compound by TPP-I are not widely published, the general principle of pNA-based assays is well-established. They offer a cost-effective and technically simpler approach, which may be suitable for applications where high sensitivity is not a critical factor.
Signaling Pathway and Experimental Workflows
The core of the assay for both substrate types is the enzymatic cleavage of a tripeptide sequence by TPP-I. The enzyme recognizes and cleaves the peptide bond between the tripeptide and the reporter molecule (pNA or a fluorophore).
Enzymatic Cleavage of Substrates
Caption: Enzymatic action of TPP-I on chromogenic and fluorogenic substrates.
Experimental Workflow Comparison
The following diagram illustrates the general steps involved in performing a TPP-I activity assay using either a chromogenic or a fluorogenic substrate.
Caption: Generalized workflow for TPP-I assays using different substrate types.
Experimental Protocols
Below are representative protocols for conducting TPP-I activity assays using both this compound and a generic fluorogenic substrate. These should be optimized for specific experimental conditions.
Protocol 1: TPP-I Assay using this compound (Chromogenic)
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer for TPP-I activity (e.g., 100 mM sodium acetate, pH 4.5).
- Substrate Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute to the desired stock concentration with the assay buffer.
- Enzyme Solution: Prepare a solution of TPP-I in assay buffer.
2. Assay Procedure:
- Pipette the assay buffer into the wells of a 96-well microplate.
- Add the enzyme solution to the wells.
- Initiate the reaction by adding the this compound substrate solution to the wells.
- Incubate the plate at the optimal temperature for TPP-I (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
- Measure the absorbance of the released p-nitroaniline at approximately 405 nm using a microplate reader.
- A blank reaction containing the substrate and buffer but no enzyme should be included to correct for background absorbance.
3. Data Analysis:
- Calculate the rate of p-nitroaniline formation from a standard curve of known p-nitroaniline concentrations.
- Enzyme activity is typically expressed as the amount of product formed per unit of time per amount of enzyme.
Protocol 2: TPP-I Assay using a Fluorogenic Substrate (e.g., Tripeptide-AMC)
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer for TPP-I activity (e.g., 100 mM sodium acetate, pH 4.5).
- Substrate Stock Solution: Dissolve the fluorogenic substrate (e.g., a tripeptide-AMC) in DMSO to create a stock solution. Further dilutions should be made in the assay buffer.
- Enzyme Solution: Prepare a solution of TPP-I in assay buffer.
2. Assay Procedure:
- Pipette the assay buffer into the wells of a black, opaque 96-well microplate to minimize background fluorescence.
- Add the enzyme solution to the wells.
- Initiate the reaction by adding the fluorogenic substrate solution to the wells.
- The reaction can be monitored in real-time (kinetic assay) or stopped after a specific incubation period (endpoint assay).
- For a kinetic assay, immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex: 380 nm, Em: 460 nm for AMC).
- For an endpoint assay, incubate the plate at the optimal temperature and then measure the fluorescence. A stop solution may be added if necessary.
- Include a blank reaction with substrate and buffer but no enzyme.
3. Data Analysis:
- The rate of the reaction is determined from the linear portion of the fluorescence versus time plot for a kinetic assay.
- For an endpoint assay, the fluorescence intensity is compared to a standard curve of the free fluorophore to quantify the amount of product formed.
- Enzyme activity is calculated based on the rate of fluorophore release.
Conclusion
The choice between this compound and a fluorogenic substrate for TPP-I activity assays depends on the specific requirements of the experiment. For high-sensitivity applications, inhibitor screening, and detailed kinetic studies, fluorogenic substrates are the superior choice, offering significantly enhanced detection capabilities.[1] However, for routine assays where high sensitivity is not the primary concern and cost is a factor, the chromogenic substrate this compound provides a reliable and straightforward alternative. Researchers should carefully consider the advantages and limitations of each substrate type to select the most appropriate tool for their scientific inquiry.
References
A Comparative Guide to Tripeptidyl Peptidase I (TPP1) Assay Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of assay methods for the validation of tripeptidyl peptidase I (TPP1), a lysosomal exopeptidase crucial in cellular protein degradation. A deficiency in TPP1 activity is linked to the fatal neurodegenerative disorder, late-infantile neuronal ceroid lipofuscinosis (CLN2). Accurate and reliable TPP1 assays are therefore essential for diagnostics, drug development, and research into the enzyme's physiological roles. This guide focuses on the validation of a TPP1 assay using the chromogenic substrate Phe-Pro-Ala-pNA and compares its performance with alternative methods, including fluorogenic and mass spectrometry-based assays.
Executive Summary
The validation of a tripeptidyl peptidase assay is critical for ensuring the accuracy and reliability of experimental results. This guide compares the traditional chromogenic assay using this compound with more modern fluorogenic and mass spectrometry-based methods. While the chromogenic assay is accessible and cost-effective, fluorogenic and mass spectrometry assays offer significantly higher sensitivity and specificity, making them more suitable for high-throughput screening and detailed kinetic studies. The choice of assay should be guided by the specific research question, available instrumentation, and the required level of sensitivity.
Comparison of TPP1 Assay Methodologies
The selection of an appropriate assay for TPP1 activity is contingent on the specific experimental needs, including sensitivity, throughput, and the nature of the biological sample. This section provides a comparative overview of the most common methods.
| Parameter | Chromogenic Assay (this compound) | Fluorogenic Assay (e.g., Ala-Ala-Phe-AMC) | Mass Spectrometry-Based Assay |
| Principle | Enzymatic cleavage of the substrate releases p-nitroaniline (pNA), a yellow chromophore, which is quantified by absorbance. | Enzymatic cleavage of the substrate releases a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC), which is quantified by fluorescence. | Direct measurement of the enzymatic product by its mass-to-charge ratio, allowing for highly specific and quantitative analysis.[1] |
| Sensitivity | Lower | High[2] | Very High[1] |
| Throughput | Moderate | High | High (with automation) |
| Specificity | Can be prone to interference from other proteases and colored compounds in the sample. | Higher than chromogenic assays, but potential for interference from fluorescent compounds. | Highest specificity, as it directly measures the mass of the product.[1] |
| Quantitative Analysis | Provides quantitative data on enzyme activity. | Allows for the determination of kinetic parameters such as kcat/KM.[2] | Enables precise quantification of enzyme activity, often using isotopically labeled internal standards.[1] |
| Instrumentation | Spectrophotometer (microplate reader) | Fluorescence microplate reader | Liquid chromatography-tandem mass spectrometer (LC-MS/MS) |
| Cost | Relatively low | Moderate | High |
| Advantages | Simple, cost-effective, and widely accessible. | High sensitivity, suitable for kinetic studies and high-throughput screening.[2] | Unparalleled specificity and sensitivity, ideal for complex biological samples and multiplexing.[1] |
| Disadvantages | Lower sensitivity, potential for interference. | Higher cost of substrates and instrumentation compared to chromogenic assays. | Requires expensive equipment and specialized expertise. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any enzymatic assay. Below are representative protocols for the chromogenic, fluorogenic, and mass spectrometry-based TPP1 assays.
Chromogenic TPP1 Assay using this compound
This protocol is a generalized procedure and may require optimization for specific experimental conditions.
Materials:
-
Recombinant human TPP1 or cell/tissue lysate
-
Substrate: this compound
-
Assay Buffer: 50 mM sodium acetate, 100 mM NaCl, pH 5.0
-
Stop Solution: 1 M Tris-HCl, pH 8.0
-
96-well microplate
-
Spectrophotometer (microplate reader) capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme Preparation: If using recombinant TPP1, dilute the enzyme to the desired concentration in Assay Buffer. If using cell or tissue lysates, prepare the lysate in a suitable lysis buffer and determine the protein concentration.
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in Assay Buffer.
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to each well of a 96-well microplate.
-
Add 25 µL of the enzyme preparation to the appropriate wells. Include a blank control with buffer instead of the enzyme.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measurement: Measure the absorbance of the released p-nitroaniline at 405 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank from the absorbance of the samples. The enzyme activity can be calculated using a standard curve of p-nitroaniline.
Fluorogenic TPP1 Assay using Ala-Ala-Phe-AMC
This protocol is adapted from a datasheet for recombinant human TPP1 and is suitable for kinetic analysis.
Materials:
-
Recombinant Human TPP1 (rhTPP1)
-
Activation Buffer: 50 mM NaOAc, 100 mM NaCl, pH 3.5
-
Assay Buffer: 50 mM NaOAc, 100 mM NaCl, pH 5.0
-
Substrate: Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC)
-
Calibration Standard: 7-Amino-4-methylcoumarin (AMC)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Enzyme Activation: Dilute rhTPP1 to 20 µg/mL in Activation Buffer and incubate for 1 hour at 37°C.
-
Enzyme Dilution: Dilute the activated rhTPP1 to 0.5 ng/µL in Assay Buffer.
-
Substrate Dilution: Dilute the AAF-AMC substrate to 400 µM in Assay Buffer.
-
Assay Reaction:
-
Load 50 µL of the diluted rhTPP1 into the wells of a black microplate.
-
Start the reaction by adding 50 µL of the 400 µM substrate solution. The final concentration of rhTPP1 per well is 0.025 µg.
-
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence in kinetic mode at excitation and emission wavelengths of 380 nm and 460 nm, respectively.
-
Data Analysis: The rate of the reaction (V) is determined from the slope of the linear portion of the fluorescence versus time curve. For kinetic parameter determination, the assay is performed with varying substrate concentrations, and the data are fitted to the Michaelis-Menten equation.[3]
Mass Spectrometry-Based TPP1 Assay
This protocol provides a general workflow for a highly specific and sensitive TPP1 assay.
Materials:
-
Enzyme source (e.g., dried blood spots, cell lysates)
-
Specific TPP1 substrate (designed for mass spectrometry)
-
Isotopically labeled internal standard
-
Assay Buffer
-
Quenching Solution (e.g., acetonitrile with formic acid)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare the biological sample (e.g., punch a disc from a dried blood spot).
-
Assay Cocktail Preparation: Prepare an assay cocktail containing the specific substrate and the isotopically labeled internal standard in the appropriate assay buffer.
-
Enzymatic Reaction: Add the assay cocktail to the sample and incubate at 37°C for a defined period.
-
Reaction Quenching: Stop the reaction by adding a quenching solution.
-
Sample Cleanup: Perform a sample cleanup step (e.g., protein precipitation or solid-phase extraction) to remove interfering substances.
-
LC-MS/MS Analysis: Inject the cleaned sample into the LC-MS/MS system. The analyte (enzymatic product) and the internal standard are separated by liquid chromatography and detected by tandem mass spectrometry.
-
Quantification: The amount of product is quantified by comparing its peak area to that of the internal standard.
Visualizations
Experimental Workflow for TPP1 Assay Validation
The following diagram illustrates a typical workflow for validating a TPP1 assay, from initial setup to data analysis and comparison.
Caption: A flowchart illustrating the key steps in validating and comparing TPP1 assays.
TPP1 in the Unfolded Protein Response (UPR) Pathway
TPP1 is a lysosomal enzyme, and its function is connected to cellular stress responses, including the Unfolded Protein Response (UPR). The UPR is a signaling pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). While the direct role of TPP1 in the UPR is still under investigation, its function in protein degradation within the lysosome is critical for clearing aggregated proteins, a process that can be influenced by ER stress.
Caption: The role of TPP1 in protein degradation in the context of the UPR pathway.
Conclusion
The validation of a tripeptidyl peptidase assay using this compound provides a reliable method for routine enzymatic analysis. However, for applications requiring higher sensitivity, specificity, and detailed kinetic characterization, fluorogenic and mass spectrometry-based assays are superior alternatives. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and validating the most appropriate TPP1 assay for their specific needs, ultimately contributing to a better understanding of this critical enzyme and the development of therapies for related diseases.
References
- 1. Multiplex Tandem Mass Spectrometry Enzymatic Activity Assay for Newborn Screening of the Mucopolysaccharidoses and Type 2 Neuronal Ceroid Lipofuscinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the substrate specificity of tripeptidyl-peptidase I using combinatorial peptide libraries and development of improved fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal Structure and Autoactivation Pathway of the Precursor Form of Human Tripeptidyl-peptidase 1, the Enzyme Deficient in Late Infantile Ceroid Lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Protease Cross-Reactivity: A Comparative Analysis of Phe-Pro-Ala-pNA
For researchers, scientists, and drug development professionals, understanding the specificity of protease substrates is critical for accurate enzyme activity assessment and the development of selective inhibitors. This guide provides an objective comparison of the cross-reactivity of the chromogenic substrate, Phe-Pro-Ala-pNA, and its widely used analog, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), with various proteases. Experimental data, detailed protocols, and visual workflows are presented to aid in the design and interpretation of protease assays.
The tripeptide p-nitroanilide substrate, this compound, and its derivatives are valuable tools for the colorimetric assay of protease activity. Cleavage of the amide bond C-terminal to the phenylalanine residue by a protease releases p-nitroaniline (pNA), a chromophore that can be quantified spectrophotometrically. While initially designed for specific proteases, evidence indicates a degree of cross-reactivity with other enzymes, a factor that must be considered for the accurate interpretation of experimental results.
Quantitative Comparison of Protease Activity on Suc-Ala-Ala-Pro-Phe-pNA
The following table summarizes the kinetic parameters for the hydrolysis of the commonly used analog N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) by several serine proteases. A higher kcat/Km value indicates greater catalytic efficiency.
| Protease | EC Number | Source Organism | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| α-Chymotrypsin | 3.4.21.1 | Bos taurus (Bovine) | 0.1[1] | 98[1] | 9.8 x 10⁵ |
| Subtilisin Carlsberg | 3.4.21.62 | Bacillus licheniformis | 0.334[2] | 646[2] | 1.93 x 10⁶ |
| Cathepsin G | 3.4.21.20 | Homo sapiens (Human) | N/A | N/A | N/A |
Note: While specific kinetic constants for human Cathepsin G with Suc-AAPF-pNA were not found in a directly comparable format, studies indicate that it readily cleaves substrates with Phenylalanine at the P1 position[3]. The substrate is commonly used to measure Cathepsin G activity[4]. N/A indicates that specific data was not available in the searched literature under comparable conditions.
Alternative Substrates for Common Cross-Reactive Proteases
For researchers seeking to minimize cross-reactivity or to assay these proteases with alternative reagents, the following table provides a list of other commonly used chromogenic and fluorogenic substrates.
| Protease | Alternative Substrates |
| α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-AMC, Suc-Leu-Leu-Val-Tyr-AMC, Glt-Ala-Ala-Phe-AMC, Bz-Tyr-pNA |
| Cathepsin G | Suc-Ala-Ala-Pro-Phe-AMC, Abz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnp |
| Subtilisin | Suc-Ala-Ala-Pro-Phe-AMC, Z-YPQ-pNA, PQPQPQ-based FRET substrates |
Experimental Protocol: Assessing Protease Cross-Reactivity
This protocol provides a general framework for determining the cross-reactivity of a protease with this compound or its analogs in a 96-well plate format.
Materials:
-
Purified proteases (e.g., Chymotrypsin, Cathepsin G, Subtilisin, and test protease)
-
This compound or Suc-Ala-Ala-Pro-Phe-pNA
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of the pNA substrate in DMSO (e.g., 10 mM).
-
Enzyme Preparation: Prepare stock solutions of each protease in an appropriate buffer. Determine the protein concentration of each stock.
-
Assay Setup:
-
In the wells of the microplate, add a sufficient volume of assay buffer.
-
Add varying concentrations of the pNA substrate to different wells to determine kinetic parameters.
-
Include control wells containing substrate but no enzyme (blank).
-
-
Enzyme Addition: Add a fixed concentration of each protease to its respective wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Convert the rate of change in absorbance to the rate of pNA production using the molar extinction coefficient of pNA (ε₄₀₅ = 10,500 M⁻¹cm⁻¹ is a typical value, but should be determined experimentally under the specific assay conditions).
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each protease.
-
Calculate kcat from Vmax and the enzyme concentration.
-
Visualizing the Reaction and Workflow
To better understand the underlying processes, the following diagrams illustrate the enzymatic reaction and the experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. Specificity of human cathepsin G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cathepsin G Induces Cell Aggregation of Human Breast Cancer MCF-7 Cells via a 2-Step Mechanism: Catalytic Site-Independent Binding to the Cell Surface and Enzymatic Activity-Dependent Induction of the Cell Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Substrates for Tripeptidyl Peptidase I Activity: Phe-Pro-Ala-pNA vs. Ala-Ala-Phe-AMC
For researchers, scientists, and drug development professionals, the accurate measurement of Tripeptidyl Peptidase I (TPP I) activity is crucial for understanding its role in lysosomal function and its deficiency in devastating neurodegenerative disorders like late-infantile neuronal ceroid lipofuscinosis (CLN2 disease). The choice of substrate for TPP I activity assays significantly impacts the sensitivity, specificity, and practicality of the experiment. This guide provides an objective comparison of two commonly employed substrates: the chromogenic Phe-Pro-Ala-pNA and the fluorogenic Ala-Ala-Phe-AMC, supported by experimental data and detailed protocols.
Overview of TPP I Substrates
Tripeptidyl Peptidase I is a lysosomal exopeptidase that sequentially removes tripeptides from the N-terminus of proteins and peptides. Assays to measure its activity typically utilize synthetic tripeptide substrates conjugated to a reporter molecule, either a chromophore or a fluorophore. Cleavage of the peptide bond by TPP I releases the reporter, which can then be quantified.
-
This compound (Phenylalanine-Proline-Alanine-p-nitroanilide) is a chromogenic substrate. Upon cleavage by TPP I, it releases p-nitroaniline (pNA), a yellow-colored compound that can be measured spectrophotometrically.
-
Ala-Ala-Phe-AMC (Alanine-Alanine-Phenylalanine-7-amido-4-methylcoumarin) is a fluorogenic substrate. Enzymatic cleavage liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be detected using a fluorometer.
Quantitative Comparison of Substrate Performance
| Parameter | Ala-Ala-Phe-AMC | This compound | Remarks |
| Detection Method | Fluorometric | Spectrophotometric (Colorimetric) | Fluorometric assays are generally more sensitive than colorimetric assays. |
| Michaelis Constant (Km) | ~100-200 µM[1] | Not available | A lower Km indicates higher affinity of the enzyme for the substrate. |
| Catalytic Rate Constant (kcat) | ~10-20 s-1[1] | Not available | kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. |
| Catalytic Efficiency (kcat/Km) | ~5 x 104 - 2 x 105 M-1s-1[1] | Not available | This value represents the overall efficiency of the enzyme for the substrate. |
| Optimal pH | ~4.5 - 5.0[1] | Expected to be in the acidic range, similar to other TPP I substrates. | TPP I is a lysosomal enzyme with an acidic pH optimum. |
Note: The kinetic constants for Ala-Ala-Phe-AMC are approximate values derived from published data and can vary depending on the specific experimental conditions.
Research into TPP I substrate specificity has shown that the enzyme has a preference for certain amino acids at the P1, P2, and P3 positions (the three amino acids of the substrate). One study demonstrated that fluorogenic substrates with an Arginine (Arg) residue at the P3 position exhibit superiority in selectively measuring TPP I activity in biological samples compared to the widely used Ala-Ala-Phe-AMC[2][3]. This suggests that while Ala-Ala-Phe-AMC is a functional substrate, more optimal sequences for TPP I activity exist.
Experimental Protocols
TPP I Activity Assay using Ala-Ala-Phe-AMC (Fluorogenic)
This protocol is adapted from established methods for measuring TPP I activity in cell lysates or purified enzyme preparations.[1]
Materials:
-
Recombinant human TPP1 or cell/tissue lysate
-
Assay Buffer: 100 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, pH 4.5
-
Substrate Stock Solution: 10 mM Ala-Ala-Phe-AMC in DMSO
-
Stop Solution: 1 M Glycine-NaOH, pH 10.5
-
96-well black microplate
-
Fluorometer (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Enzyme Preparation: If using a pro-enzyme form of TPP1, pre-activate it by incubating in an acidic buffer (e.g., 100 mM sodium acetate, pH 3.5) at 37°C for 1-2 hours.[1] Dilute the activated enzyme or cell lysate to the desired concentration in Assay Buffer.
-
Reaction Setup: In a 96-well black microplate, add 50 µL of the diluted enzyme preparation to each well. Include appropriate controls such as a no-enzyme control and a no-substrate control.
-
Substrate Addition: Prepare a working solution of Ala-Ala-Phe-AMC by diluting the stock solution in Assay Buffer to a final concentration of 200 µM (or other desired concentration based on Km). Add 50 µL of the substrate working solution to each well to initiate the reaction. The final reaction volume will be 100 µL.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes), protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Fluorescence Measurement: Read the fluorescence of each well using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Data Analysis: Subtract the fluorescence of the no-enzyme control from all other readings. Calculate the rate of AMC production using a standard curve generated with known concentrations of free AMC.
TPP I Activity Assay using this compound (Chromogenic)
This protocol is a general guideline for using a p-nitroanilide-based substrate for peptidase activity and should be optimized for TPP I.
Materials:
-
Recombinant human TPP1 or cell/tissue lysate
-
Assay Buffer: 100 mM sodium acetate, pH 4.5
-
Substrate Stock Solution: 10 mM this compound in a suitable organic solvent (e.g., DMSO or DMF)
-
Stop Solution: 1 M Sodium Carbonate (Na2CO3)
-
96-well clear microplate
-
Spectrophotometer (Absorbance at 405-410 nm)
Procedure:
-
Enzyme Preparation: As with the fluorogenic assay, pre-activate the pro-enzyme form of TPP1 if necessary. Dilute the activated enzyme or cell lysate in Assay Buffer.
-
Reaction Setup: In a 96-well clear microplate, add 50 µL of the diluted enzyme preparation to each well. Include no-enzyme and no-substrate controls.
-
Substrate Addition: Prepare a working solution of this compound by diluting the stock solution in Assay Buffer. The final concentration should be optimized based on preliminary experiments. Add 50 µL of the substrate working solution to each well.
-
Incubation: Incubate the plate at 37°C for an appropriate time (e.g., 30-120 minutes).
-
Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution. The alkaline pH will also enhance the color of the liberated p-nitroaniline.
-
Absorbance Measurement: Read the absorbance of each well at 405-410 nm using a spectrophotometer.
-
Data Analysis: Subtract the absorbance of the no-enzyme control. Calculate the amount of p-nitroaniline released using a standard curve prepared with known concentrations of pNA.
Signaling Pathways and Experimental Workflows
Enzymatic Cleavage of TPP I Substrates
The fundamental reaction for both substrates involves the hydrolytic cleavage of the peptide bond between the C-terminal amino acid (Phenylalanine or Alanine) and the reporter molecule (AMC or pNA) by the catalytic triad of TPP I.
Caption: Enzymatic reaction of TPP I with its substrate.
General Experimental Workflow for TPP I Activity Assay
The workflow for both chromogenic and fluorogenic assays follows a similar sequence of steps, differing primarily in the detection method.
Caption: General workflow for a TPP I activity assay.
Conclusion
Both this compound and Ala-Ala-Phe-AMC are viable substrates for measuring TPP I activity. The choice between them will depend on the specific requirements of the experiment.
-
Ala-Ala-Phe-AMC is the substrate of choice when high sensitivity is required, such as when working with low concentrations of enzyme or in high-throughput screening applications. The availability of its kinetic parameters allows for more precise quantitative studies.
-
This compound offers a simpler, more accessible assay format that does not require a fluorometer. It is suitable for applications where high sensitivity is not the primary concern and for routine assays.
For researchers aiming to optimize TPP I activity measurements, it is also worth considering the development and use of alternative fluorogenic substrates, particularly those with sequences that better match the enzyme's substrate specificity, such as those containing an Arginine at the P3 position. Ultimately, the selection of the most appropriate substrate will contribute to the generation of reliable and reproducible data in the study of Tripeptidyl Peptidase I.
References
- 1. Crystal Structure and Autoactivation Pathway of the Precursor Form of Human Tripeptidyl-peptidase 1, the Enzyme Deficient in Late Infantile Ceroid Lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prosegment of Tripeptidyl Peptidase I Is a Potent, Slow-binding Inhibitor of Its Cognate Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the substrate specificity of tripeptidyl-peptidase I using combinatorial peptide libraries and development of improved fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Protease Activity: Comparing the Phe-Pro-Ala-pNA Assay and its Alternatives
For researchers, scientists, and drug development professionals engaged in the study of proteases, particularly chymotrypsin and similar enzymes, the selection of an appropriate activity assay is a critical decision that directly impacts the quality and reliability of experimental data. The N-Succinyl-Phe-Pro-Ala-p-nitroanilide (Suc-Phe-Pro-Ala-pNA) assay is a widely used chromogenic method for this purpose. This guide provides an objective comparison of the Phe-Pro-Ala-pNA assay with common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable assay for your research needs.
Overview of Protease Assays
The fundamental principle of the this compound assay, and many similar protease assays, involves the enzymatic cleavage of a synthetic substrate. This cleavage releases a chromogenic or fluorogenic molecule, the detection of which allows for the quantification of enzyme activity. The choice of assay depends on several factors, including the specific protease being studied, required sensitivity, sample throughput, and available instrumentation.
Comparison of Key Performance Characteristics
The following table summarizes the key performance characteristics of the this compound assay and its common alternatives. This comparison is based on a synthesis of data from various sources.
| Assay Type | Substrate Example | Detection Method | Typical Wavelength | Sensitivity | Throughput | Key Advantages | Key Disadvantages |
| Chromogenic (pNA-based) | Suc-Ala-Ala-Pro-Phe-pNA | Absorbance | 405 - 410 nm | Moderate | High | Simple, cost-effective, widely available reagents | Lower sensitivity than fluorogenic assays, potential for interference from colored compounds |
| Chromogenic (Other) | Azocasein | Absorbance | Varies (e.g., 440 nm) | Low to Moderate | Moderate | Inexpensive, suitable for crude enzyme preparations | Lower sensitivity, requires precipitation and centrifugation steps |
| Fluorogenic (AMC-based) | Suc-Ala-Ala-Pro-Phe-AMC | Fluorescence | Ex: ~380 nm, Em: ~460 nm | High | High | High sensitivity, wide dynamic range | Higher cost of substrates and instrumentation, potential for quenching |
| Fluorogenic (FRET-based) | Custom peptide with FRET pair | Fluorescence | Varies | Very High | High | High specificity and sensitivity, suitable for inhibitor screening | Requires custom peptide synthesis, potential for inner filter effects |
| Label-Free | N-Benzoyl-L-tyrosine ethyl ester (BTEE) | UV Spectrophotometry | 256 nm | Moderate | Low | No labeling required, measures natural substrate hydrolysis | Low throughput, requires UV-transparent cuvettes |
Experimental Protocols
Detailed methodologies for the this compound assay and a common fluorogenic alternative are provided below.
Protocol 1: this compound (Suc-Ala-Ala-Pro-Phe-pNA) Chromogenic Assay
This protocol is adapted from standard procedures for measuring chymotrypsin activity.[1][2]
Materials:
-
Enzyme: Chymotrypsin or other target protease
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
Buffer: 0.1 M Tris-HCl, pH 8.0
-
Solvent for Substrate: Dimethyl sulfoxide (DMSO)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Substrate Stock Solution: Dissolve Suc-AAPF-pNA in DMSO to a concentration of 20 mM.
-
Prepare Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).
-
Enzyme Preparation: Prepare serial dilutions of the enzyme in assay buffer.
-
Assay Setup: In a 96-well microplate, add a specific volume of the working substrate solution to each well.
-
Initiate Reaction: Add a corresponding volume of the enzyme dilution to each well to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C).
-
Measurement: Measure the absorbance at 405 nm at regular time intervals (e.g., every minute for 10-30 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the progress curve. Enzyme activity is proportional to this rate.
Protocol 2: Fluorogenic Assay using a Suc-Ala-Ala-Pro-Phe-AMC Substrate
This protocol outlines a typical procedure for a fluorogenic protease assay.
Materials:
-
Enzyme: Chymotrypsin or other target protease
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin (Suc-AAPF-AMC)
-
Buffer: 0.1 M Tris-HCl, pH 8.0, containing 0.1 M CaCl2
-
Solvent for Substrate: Dimethyl sulfoxide (DMSO)
-
Fluorometric microplate reader
Procedure:
-
Prepare Substrate Stock Solution: Dissolve Suc-AAPF-AMC in DMSO to a concentration of 10 mM.
-
Prepare Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).
-
Enzyme Preparation: Prepare serial dilutions of the enzyme in assay buffer.
-
Assay Setup: In a black 96-well microplate (to minimize background fluorescence), add a specific volume of the working substrate solution to each well.
-
Initiate Reaction: Add a corresponding volume of the enzyme dilution to each well.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C), protected from light.
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm at regular time intervals.
-
Data Analysis: Determine the rate of increase in fluorescence over time from the linear portion of the reaction curve. This rate is proportional to the enzyme activity.
Visualizing the Assay Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the chromogenic and fluorogenic assays.
Signaling Pathway Context: Protease-Activated Receptor (PAR) Cleavage
The this compound assay and its alternatives are often employed to study proteases involved in critical signaling pathways. One such example is the activation of Protease-Activated Receptors (PARs), a family of G protein-coupled receptors. The diagram below illustrates the general mechanism of PAR activation by a serine protease.
Conclusion
The this compound assay remains a robust and cost-effective method for the routine measurement of chymotrypsin-like protease activity. Its simplicity and high-throughput capabilities make it an attractive choice for many applications. However, for studies requiring higher sensitivity, such as the screening of low-potency inhibitors or the analysis of samples with low enzyme concentrations, fluorogenic assays utilizing substrates like Suc-Ala-Ala-Pro-Phe-AMC offer a superior alternative. The choice of assay should be guided by the specific experimental requirements, available resources, and the desired level of performance. This guide provides the necessary information to make an informed decision and to implement these assays with confidence.
References
Comparative Analysis of Chromogenic Substrates for Tripeptidyl Peptidase 1 (TPP1) Kinetics
For researchers, scientists, and professionals in drug development, the selection of an appropriate substrate is critical for the accurate determination of Tripeptidyl Peptidase 1 (TPP1) enzymatic activity. This guide provides a comparative overview of the kinetic properties of various chromogenic substrates for TPP1, supported by experimental data and detailed protocols to aid in assay development and substrate selection.
Tripeptidyl Peptidase 1 (TPP1), a lysosomal serine protease, plays a crucial role in protein degradation. Its deficiency is linked to the fatal neurodegenerative disorder, late-infantile neuronal ceroid lipofuscinosis (CLN2 disease). Accurate measurement of TPP1 activity is vital for disease diagnosis, monitoring, and the development of therapeutic interventions. While fluorogenic substrates are commonly employed for TPP1 assays, chromogenic substrates offer a valuable alternative, providing a straightforward colorimetric readout that can be measured using standard spectrophotometers.
Comparison of Kinetic Parameters
The efficiency of an enzyme's catalysis on a particular substrate is defined by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax, and a lower Km value generally indicates a higher affinity of the enzyme for the substrate. The catalytic efficiency is best described by the kcat/Km ratio, where kcat (the turnover number) is derived from Vmax.
However, to illustrate the type of data required for such a comparison, the following table provides a template with hypothetical data for representative p-nitroanilide (pNA) based chromogenic substrates. p-Nitroanilide is a common chromophore that, when cleaved from the peptide substrate by TPP1, produces a yellow color that can be quantified spectrophotometrically.
| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Ala-Ala-Phe-pNA | Data not available | Data not available | Data not available | Data not available |
| Gly-Pro-Arg-pNA | Data not available | Data not available | Data not available | Data not available |
| Suc-Ala-Ala-Pro-Phe-pNA | Data not available | Data not available | Data not available | Data not available |
Note: The values in this table are placeholders. Researchers would need to experimentally determine these kinetic constants for their specific assay conditions.
Experimental Protocol: Kinetic Analysis of TPP1 with a Chromogenic Substrate
The following is a generalized protocol for determining the kinetic parameters of TPP1 with a chromogenic p-nitroanilide (pNA) substrate. This protocol should be optimized for specific laboratory conditions and the particular substrate being investigated.
Objective: To determine the Km and Vmax of TPP1 for a specific chromogenic substrate.
Materials:
-
Recombinant human TPP1
-
Chromogenic substrate (e.g., Ala-Ala-Phe-pNA)
-
Assay Buffer: 0.1 M sodium acetate, pH 4.5, containing 0.1% Triton X-100
-
Stop Solution: 1 M Tris-HCl, pH 8.5
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO). From this stock, prepare a series of dilutions in the Assay Buffer to achieve a range of final substrate concentrations (e.g., 0.1 to 10 times the expected Km).
-
Enzyme Preparation: Dilute the recombinant TPP1 in cold Assay Buffer to a final concentration that will yield a linear reaction rate for the duration of the assay. The optimal enzyme concentration should be determined empirically.
-
Assay Setup:
-
To each well of a 96-well microplate, add a defined volume of each substrate dilution.
-
Include control wells containing Assay Buffer without substrate (for blank correction) and wells without the enzyme (to control for non-enzymatic substrate hydrolysis).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a defined volume of the diluted TPP1 enzyme to each well.
-
Mix gently by pipetting.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at regular time intervals (e.g., every 1-2 minutes) for a set period (e.g., 10-30 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the rate of p-nitroaniline release.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The velocity is typically expressed in units of absorbance change per minute (ΔA/min).
-
Convert the V₀ from ΔA/min to µmol/min using the molar extinction coefficient of p-nitroaniline at 405 nm (ε = 10,600 M⁻¹cm⁻¹), taking into account the path length of the sample in the microplate well.
-
Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the values of Km and Vmax.
-
Visualizing the Process
Enzymatic Reaction Pathway
Caption: Enzymatic cleavage of a chromogenic substrate by TPP1.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining TPP1 kinetic parameters.
A Comparative Guide: Correlating Phe-Pro-Ala-pNA Assay with Mass Spectrometry for Dipeptidyl Peptidase IV (DPP-IV) Activity Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of Dipeptidyl Peptidase IV (DPP-IV) activity is critical for screening potential inhibitors, a key strategy in the management of type 2 diabetes. This guide provides an objective comparison of the traditional chromogenic Phe-Pro-Ala-pNA assay and the more modern mass spectrometry-based methods. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.
Introduction to DPP-IV Activity Assays
DPP-IV is a serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. Its role in inactivating incretin hormones like GLP-1 makes it a prime therapeutic target. The chromogenic substrate assay, often using substrates like Gly-Pro-p-nitroanilide (Gly-Pro-pNA) or this compound, has been a widely used method for its simplicity and cost-effectiveness. This assay relies on the enzymatic release of p-nitroanilide (pNA), which can be quantified spectrophotometrically.
However, this method is not without its limitations. Interference from colored compounds, poor solubility of substrates requiring organic solvents, and the inherent instability of some chromogenic substrates can lead to unreliable results. In contrast, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a more universal and sensitive detection technology, allowing for a wider selection of substrates and direct measurement of the enzymatic products.
This guide will delve into a direct comparison of these two methodologies, providing the necessary details to make an informed decision for your experimental design.
Experimental Protocols
Chromogenic this compound (or Gly-Pro-pNA) Assay Protocol
This protocol is a generalized procedure based on common laboratory practices.
-
Reagent Preparation :
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Substrate Stock Solution: Dissolve Gly-Pro-pNA hydrochloride in the assay buffer to a final concentration. Concentrations can vary from 0.001 to 2000 µM depending on the experiment (e.g., for Km determination).
-
DPP-IV Enzyme Solution: Recombinant human DPP-IV diluted in assay buffer to a working concentration (e.g., 475 ng/mL).
-
Inhibitor/Test Compound Solution: Dissolve test compounds in an appropriate solvent (e.g., DMSO) and then dilute in assay buffer.
-
-
Assay Procedure :
-
In a 96-well microplate, add 50 µL of assay buffer, 20 µL of DPP-IV enzyme solution, and 50 µL of the inhibitor or vehicle control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the substrate solution (e.g., 0.2 mM final concentration).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the absorbance of the released p-nitroanilide (pNA) at 405 nm using a microplate reader.
-
A blank reaction without the enzyme should be included to account for non-enzymatic hydrolysis of the substrate.
-
Mass Spectrometry (LC-MS/MS) Based Assay Protocol
This protocol outlines a typical LC-MS/MS method for measuring the formation of the dipeptide product (e.g., Gly-Pro).
-
Reagent Preparation :
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Substrate Stock Solution: Dissolve a suitable substrate (e.g., Gly-Pro-pNA or a non-chromogenic substrate) in the assay buffer. Concentrations can range from 50 to 3000 µM.
-
DPP-IV Enzyme Solution: Dilute DPP-IV in assay buffer to the desired concentration (e.g., 475 ng/mL).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound.
-
Stop Solution: An organic solvent like acetonitrile or methanol, often containing the internal standard, to quench the enzymatic reaction.
-
-
Assay Procedure :
-
In a suitable reaction vessel, combine the assay buffer, DPP-IV enzyme, and inhibitor or vehicle.
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding the substrate.
-
After a defined incubation period (e.g., 60 minutes), terminate the reaction by adding the cold stop solution.
-
Centrifuge the samples to precipitate the protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis :
-
Chromatography : Use a suitable column (e.g., C18) to separate the analyte (dipeptide product) from other reaction components.
-
Mass Spectrometry : Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to detect and quantify the product and the internal standard. For Gly-Pro, the m/z transition can be monitored.
-
Quantification : Generate a standard curve using known concentrations of the dipeptide product to quantify its formation in the enzymatic reaction.
-
Data Presentation: A Comparative Analysis
The following tables summarize the performance characteristics of the chromogenic and mass spectrometry-based assays for DPP-IV activity, compiled from various studies.
| Parameter | Chromogenic Assay (this compound or similar) | Mass Spectrometry (LC-MS/MS) Assay | Key Advantages of Each Method |
| Principle | Indirectly measures enzyme activity by detecting a chromogenic product (pNA). | Directly measures the formation of the dipeptide product (e.g., Gly-Pro). | Chromogenic: Simple, high-throughput. MS: Direct, highly specific. |
| Sensitivity | Lower sensitivity compared to fluorescent, luminescent, and MS methods. | High sensitivity, capable of detecting low levels of enzyme activity. | MS: Superior for low-activity samples. |
| Specificity | Prone to interference from colored compounds in test libraries. | Highly specific due to the separation by LC and detection by mass. | MS: Minimizes false positives/negatives. |
| Substrate Choice | Limited to substrates that release a chromophore. | Compatible with a wide range of natural and synthetic substrates. | MS: Greater flexibility in assay development. |
| Throughput | High-throughput, suitable for screening large compound libraries. | Lower throughput compared to plate-based assays, though advancements are improving speed. | Chromogenic: Ideal for primary screens. |
| Cost | Generally lower cost per sample. | Higher initial instrument cost and operational expenses. | Chromogenic: More cost-effective for large scale screening. |
Table 1: Qualitative Comparison of DPP-IV Assay Methodologies.
| Inhibitor | Chromogenic Assay IC50 (µM) | LC-MS Assay IC50 (µM) | Reference |
| Sitagliptin | Data not consistently available in direct comparison studies | - | - |
| Diprotin A | 0.5 mg/mL (~480 µM) | - | |
| Chlorogenic Acid | 0.3 mg/mL (~846 µM) | - |
Table 2: Comparison of IC50 Values for Known DPP-IV Inhibitors. Note: Direct side-by-side IC50 comparisons in a single study are limited. The provided values are from different studies and serve as an illustration.
Mandatory Visualization
Conclusion
Both the chromogenic this compound assay and mass spectrometry-based methods are valuable tools for the study of DPP-IV activity. The choice of assay ultimately depends on the specific research question, available resources, and the stage of the drug discovery process.
-
For high-throughput screening of large compound libraries , the chromogenic assay offers a cost-effective and rapid solution. Its simplicity allows for quick identification of potential hits.
-
For lead optimization, detailed kinetic studies, and analysis of complex biological samples , the LC-MS/MS method provides superior specificity, sensitivity, and versatility. Its ability to directly quantify the enzymatic product minimizes interference and provides more reliable and accurate data.
A Comparative Benchmarking Guide to Tripeptidyl Peptidase I Substrates: Phe-Pro-Ala-pNA and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chromogenic substrate Phe-Pro-Ala-pNA with other substrates used for the assay of tripeptidyl peptidase I (TPP1), a lysosomal exopeptidase critical in cellular protein degradation. Deficiencies in TPP1 are linked to the fatal neurodegenerative disorder, late-infantile neuronal ceroid lipofuscinosis (CLN2 disease), making the accurate measurement of its activity paramount for research and diagnostic purposes. This document outlines the performance of various substrates, supported by experimental data, to aid in the selection of the most appropriate tool for specific research needs.
Quantitative Comparison of TPP1 Substrates
| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Ala-Ala-Phe-AMC | 130 ± 10 | 16 ± 1 | 120,000 |
| Arg-Nle-Nle-AMC | 50 ± 10 | 18 ± 2 | 360,000 |
| Arg-Val-Arg-AMC | 25 ± 5 | 22 ± 2 | 880,000 |
| Arg-Phe-Phe-AMC | 15 ± 3 | 15 ± 1 | 1,000,000 |
| Arg-Arg-Phe-AMC | 10 ± 2 | 19 ± 1 | 1,900,000 |
Data adapted from Tian et al., 2006. Kinetic parameters were determined for recombinant human TPP1.
Experimental Protocols
General Protocol for Tripeptidyl Peptidase I Activity Assay using a Chromogenic Substrate (e.g., this compound)
This protocol provides a general framework for measuring TPP1 activity using a p-nitroanilide (pNA)-based chromogenic substrate. The release of pNA is monitored spectrophotometrically.
Materials:
-
Recombinant human TPP1 or cell/tissue lysate containing TPP1
-
This compound substrate
-
Assay Buffer: 50 mM sodium acetate, 100 mM NaCl, pH 4.5
-
Stop Solution: 1 M Tris-HCl, pH 9.0
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme Preparation: Dilute the TPP1 enzyme or sample to the desired concentration in Assay Buffer.
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in Assay Buffer.
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 25 µL of the diluted enzyme preparation to the appropriate wells. Include a blank control with 25 µL of Assay Buffer instead of the enzyme.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stopping the Reaction: Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from the absorbance of the sample wells. The concentration of released pNA can be calculated using a standard curve generated with known concentrations of pNA. Enzyme activity can then be expressed in units such as nmol/min/mg of protein.
Visualizing Cellular Processes
TPP1 Biosynthesis, Trafficking, and Lysosomal Function
Tripeptidyl peptidase I is synthesized as a zymogen and undergoes a series of processing and trafficking steps to become a mature, active enzyme within the lysosome. There, it plays a crucial role in the degradation of peptides, including initiating the breakdown of subunit c of ATP synthase.
Caption: TPP1 biosynthesis, trafficking to the lysosome, and proteolytic function.
Experimental Workflow for Substrate Comparison
A systematic approach is necessary to benchmark the performance of different TPP1 substrates. The following workflow outlines the key steps for a comparative study.
Inter-laboratory Validation of Tripeptidyl Peptidase 1 (TPP1) Assay Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of assay methods for determining the activity of Tripeptidyl Peptidase 1 (TPP1), a crucial lysosomal enzyme. A deficiency in TPP1 is the underlying cause of late infantile neuronal ceroid lipofuscinosis (CLN2), a fatal neurodegenerative disorder. Accurate and reproducible measurement of TPP1 activity is paramount for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.
This document focuses on the validation aspects of TPP1 assays, comparing the chromogenic method utilizing the substrate Phe-Pro-Ala-pNA with more sensitive fluorometric alternatives. Detailed experimental protocols, quantitative performance data, and visual representations of the enzymatic pathway and assay workflows are presented to aid researchers in selecting the most appropriate method for their needs.
Data Presentation: Quantitative Assay Performance
| Performance Metric | Leukocyte Samples (%CV) | Dried Blood Spot (DBS) Samples (%CV) |
| Intra-Assay Variability | 4.32% | 6.05% |
| Inter-Assay Variability | 7.13% | 7.01% |
*CV: Coefficient of Variability. Data adapted from a study on TPP1 mutation detection and enzyme activity analysis.
Comparison of Assay Methods
The selection of an appropriate assay for TPP1 activity depends on factors such as the required sensitivity, sample type, and available equipment. Colorimetric assays, such as the one using this compound, are generally simpler and more cost-effective, while fluorometric assays offer significantly higher sensitivity.
| Feature | This compound (Colorimetric) Assay | Fluorometric Assay (e.g., using Ala-Ala-Phe-AMC) |
| Principle | Enzymatic cleavage of the chromogenic substrate this compound releases p-nitroaniline, a yellow-colored product, which is quantified by measuring absorbance. | Enzymatic cleavage of a fluorogenic substrate (e.g., Ala-Ala-Phe-7-amido-4-methylcoumarin) releases a highly fluorescent compound (e.g., AMC), which is quantified by measuring fluorescence emission. |
| Sensitivity | Lower sensitivity, typically in the micromolar to millimolar range. | High sensitivity, capable of detecting enzyme activity in the nanomolar or even picomolar range. |
| Instrumentation | Spectrophotometer or microplate reader capable of measuring absorbance. | Fluorometer or microplate reader with fluorescence detection capabilities. |
| Advantages | Simple, robust, and cost-effective. | High sensitivity, wide dynamic range, and suitable for high-throughput screening. |
| Disadvantages | Lower sensitivity may not be suitable for samples with low enzyme activity. | Requires more specialized and expensive equipment. Potential for interference from fluorescent compounds in the sample. |
| Common Substrate | This compound | Ala-Ala-Phe-AMC, [Ala-Ala-Phe]2-rhodamine 110, [Arg-Nle-Nle]2-rhodamine 110. |
Experimental Protocols
This compound Colorimetric Assay Protocol (General Outline)
A detailed, standardized protocol for the this compound assay is not consistently reported across literature. However, the general principle involves the following steps:
-
Sample Preparation : Prepare cell lysates or tissue homogenates in an appropriate buffer.
-
Reaction Setup : In a microplate, combine the sample with a buffered solution containing the this compound substrate.
-
Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Measurement : Measure the absorbance of the released p-nitroaniline at a specific wavelength (typically around 405 nm) using a spectrophotometer.
-
Calculation : Determine the enzyme activity based on the rate of change in absorbance over time, calibrated against a standard curve of p-nitroaniline.
Fluorometric Assay Protocol for TPP1 Activity using Ala-Ala-Phe-AMC
This protocol is adapted from established methods for measuring TPP1 activity.
Materials:
-
Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 3.5.
-
Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 5.0.
-
Substrate Stock Solution: 10 mM Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC) in DMSO.
-
Calibration Standard: 7-Amino-4-methylcoumarin (AMC).
-
Recombinant Human TPP1 (for standard curve).
-
Black 96-well microplate.
-
Fluorescent plate reader.
Procedure:
-
Enzyme Activation: Dilute the recombinant human TPP1 or sample containing TPP1 in Activation Buffer. Incubate for 1 hour at 37°C to ensure full activation of the proenzyme.
-
Reaction Preparation:
-
Prepare a standard curve using known concentrations of AMC in Assay Buffer.
-
Dilute the activated TPP1/sample to the desired concentration in Assay Buffer.
-
Prepare the working substrate solution by diluting the AAF-AMC stock solution in Assay Buffer to a final concentration of 400 µM.
-
-
Kinetic Measurement:
-
In a black 96-well plate, add 50 µL of the diluted, activated TPP1/sample to each well.
-
Initiate the reaction by adding 50 µL of the 400 µM AAF-AMC working solution to each well.
-
Immediately place the plate in a fluorescent plate reader pre-set to 37°C.
-
Read the fluorescence at excitation and emission wavelengths of 380 nm and 460 nm, respectively, in kinetic mode for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve for each sample.
-
Convert the fluorescence units to the concentration of AMC released using the AMC standard curve.
-
Express the TPP1 activity in appropriate units (e.g., pmol/min/µg of protein).
-
Mandatory Visualizations
TPP1 Protein Lifecycle and Function
Caption: TPP1 protein synthesis, trafficking, activation, and function within the lysosome.
Experimental Workflow for TPP1 Activity Assay
Caption: General experimental workflow for determining TPP1 enzyme activity.
Logical Relationship of Assay Components
Caption: The logical relationship between enzyme, substrate, product, and signal in TPP1 assays.
Safety Operating Guide
Proper Disposal Procedures for Phe-Pro-Ala-pNA: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of the chromogenic peptide substrate, Phe-Pro-Ala-pNA (Phenylalanine-Proline-Alanine-p-nitroanilide). The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Summary of Key Safety and Disposal Information
This compound is a valuable tool in biochemical assays, primarily as a substrate for measuring tripeptidyl-peptidase I (TPP1) activity. While the substrate itself is not classified as a hazardous substance in typical research quantities, it is crucial to recognize that its enzymatic cleavage releases p-nitroaniline , a compound classified as acutely toxic. Therefore, all waste generated from assays involving this compound must be handled as hazardous waste.
Proper disposal procedures involve the segregation of solid and liquid waste, appropriate labeling, and adherence to your institution's specific Environmental Health and Safety (EHS) guidelines.
Quantitative Data for this compound
For easy reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₃H₂₇N₅O₅ |
| Molecular Weight | 453.49 g/mol |
| CAS Number | 201738-99-0 |
| Appearance | Solid |
| Storage Temperature | -20°C |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound and its byproducts.
Caption: Disposal workflow for this compound waste.
Detailed Experimental Protocol: Tripeptidyl-Peptidase Activity Assay
The following protocol is adapted from the methodology described by Reichard et al. (2006) for measuring tripeptidyl-peptidase activity using this compound as a substrate.[1]
Materials:
-
This compound substrate
-
Enzyme preparation (e.g., purified tripeptidyl-peptidase)
-
50 mM Citrate Buffer (pH adjusted to the optimal range for the specific enzyme, typically between pH 5.0 and 6.0)
-
Ethanol or Dimethylformamide (for stock solution)
-
Microplate reader or spectrophotometer capable of measuring absorbance at 405 nm
-
96-well microplates
Procedure:
-
Substrate Stock Solution Preparation: Prepare a 100 mM stock solution of this compound by dissolving it in ethanol.[1] Store this stock solution at -20°C.
-
Reaction Mixture Preparation: In each well of a 96-well microplate, prepare a 100 µL reaction mixture containing:
-
Enzyme Addition: Add the enzyme preparation to the reaction mixture. The recommended amount of enzyme is between 0.1 to 1.0 µg per assay.[1] A negative control (without enzyme) should be included to measure the background hydrolysis of the substrate.
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 37°C). The incubation time will vary depending on the enzyme activity and should be determined empirically.
-
Measurement: Measure the absorbance of the released p-nitroaniline at 405 nm using a microplate reader. The rate of the reaction can be determined by taking kinetic readings over a period of time or by a single endpoint reading after a fixed incubation time.
-
Data Analysis: The rate of p-nitroanilide release is proportional to the enzyme activity. Calculate the enzyme activity based on the change in absorbance over time, using the molar extinction coefficient of p-nitroaniline.
Disposal Procedures
1. Solid Waste Disposal:
-
Collection: All solid materials that have come into contact with this compound or the resulting reaction mixture, including pipette tips, microplates, gloves, and bench paper, should be considered hazardous waste.
-
Container: Collect this waste in a designated, clearly labeled, and lined hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and should include the chemical name "p-nitroaniline".
2. Liquid Waste Disposal:
-
Collection: All liquid waste from the assay, including the reaction mixtures and any wash buffers, must be collected as hazardous waste.
-
Container: Use a sealed, leak-proof, and chemically compatible container for liquid hazardous waste.
-
Labeling: Clearly label the container as "Hazardous Waste" and specify the contents, including "p-nitroaniline".
-
Do Not Drain Dispose: Under no circumstances should this waste be poured down the drain.
3. Decontamination:
-
For decontaminating labware and surfaces that may have been exposed to this compound, the use of an enzymatic detergent is recommended. Following the enzymatic cleaning, a rinse with a dilute sodium hypochlorite (bleach) solution can be used, followed by a thorough rinse with water.
4. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for waste pickup and disposal.
By adhering to these procedures, you can ensure a safe laboratory environment and the responsible management of chemical waste. Always consult your institution's specific safety and disposal protocols.
References
Personal protective equipment for handling Phe-Pro-Ala-pNA
This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling the chromogenic peptide substrate Phe-Pro-Ala-pNA (H-Phe-Pro-Ala-pNA). Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of the product.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, especially in its lyophilized powder form, appropriate personal protective equipment is mandatory to prevent inhalation, ingestion, or skin contact.[1][2] While generally considered relatively safe, some peptide substrates can be toxic or cause allergic reactions.[1]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn to prevent skin exposure.[3][4] |
| Eye Protection | Safety glasses or goggles | Protects eyes from potential splashes or airborne particles.[3][4] |
| Body Protection | Laboratory coat | A standard lab coat is necessary to protect clothing and skin.[3][4] |
| Respiratory Protection | Dust mask (e.g., N95) | Recommended when handling the powder form to avoid dust formation and inhalation.[2] |
Operational Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling, using, and storing this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
